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  • Product: 4-Amino-1-(4-fluorophenyl)-1h-indazole
  • CAS: 913002-87-6

Core Science & Biosynthesis

Foundational

Introduction: Strategic Importance of the Indazole Scaffold in Drug Discovery

An In-Depth Technical Guide to the Physicochemical Properties of 4-Amino-1-(4-fluorophenyl)-1H-indazole The 1H-indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-Amino-1-(4-fluorophenyl)-1H-indazole

The 1H-indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active agents.[1][2] Its unique bicyclic aromatic system, composed of a fused benzene and pyrazole ring, provides a rigid and versatile scaffold for interacting with various biological targets. Compounds incorporating this moiety have demonstrated a wide array of pharmacological activities, including potent anti-tumor, anti-inflammatory, and anti-HIV effects.[1]

This guide focuses on a specific, strategically substituted derivative: 4-Amino-1-(4-fluorophenyl)-1H-indazole . The deliberate placement of its functional groups is key to its potential utility:

  • The 1-(4-fluorophenyl) Moiety: Substitution at the N1 position with an aryl group is a common strategy to explore interactions with specific binding pockets in enzymes like kinases. The 4-fluoro substituent is particularly significant; it can enhance metabolic stability by blocking potential sites of oxidation and modulate electronic properties, which can improve binding affinity and oral bioavailability.[3][4]

  • The 4-Amino Group: The introduction of an amino group at the C4 position provides a critical hydrogen bond donor and acceptor, enabling strong, directional interactions with protein residues. Furthermore, as a basic center, it allows for salt formation, which can be leveraged to significantly improve aqueous solubility and formulation characteristics.[3]

Given the scarcity of publicly available experimental data for this specific molecule, this guide adopts a predictive and methodological approach. It provides a reasoned analysis of the expected physicochemical properties based on its structural components and established chemical principles. Crucially, it offers detailed, field-proven experimental protocols to enable researchers to empirically determine these properties, ensuring a self-validating system for characterization.

Predicted Core Physicochemical Properties

The following table summarizes the predicted properties of 4-Amino-1-(4-fluorophenyl)-1H-indazole. These predictions are derived from its chemical structure and data from analogous compounds. Experimental verification using the protocols outlined in this guide is essential for any research or development program.

PropertyPredicted Value / CharacteristicRationale and Significance
Molecular Formula C₁₃H₁₀FN₃Derived from the chemical structure.
Molecular Weight 227.24 g/mol Calculated from the molecular formula. Essential for all stoichiometric calculations.
Appearance White to off-white or tan solidBased on the typical appearance of related aminoindazole derivatives.[5][6]
Aqueous Solubility Low at neutral pH; increases significantly in acidic conditions (pH < 4).The aromatic core confers low intrinsic solubility. The basic 4-amino group (predicted pKa ~3-5) will be protonated at low pH, forming a soluble salt.[3] This pH-dependent solubility is critical for oral drug absorption.
Organic Solubility Soluble in polar aprotic solvents (DMSO, DMF) and alcohols (Methanol, Ethanol).Common for heterocyclic compounds used in screening and synthesis.[7]
Lipophilicity (LogP/LogD) Predicted LogP ~2.0-3.0The fluorophenyl group significantly increases lipophilicity, while the amino group provides a hydrophilic counterpoint. This balance is crucial for membrane permeability.
Acidity/Basicity (pKa) Predicted pKa₁ ~3-5 (for the conjugate acid of the 4-amino group); Predicted pKa₂ > 13 (indazole NH proton)The 4-amino group is the primary basic center. The indazole ring nitrogen is very weakly acidic.[7] Understanding the pKa is vital for predicting solubility, absorption, and salt formation strategies.
Chemical Stability Potential susceptibility to oxidation and photodegradation.The aromatic amino group is a known site for oxidative degradation. Aromatic heterocyclic systems can be sensitive to UV light.[3] Forced degradation studies are necessary to identify liabilities.

Experimental Characterization: Protocols and Methodologies

The following section provides step-by-step protocols for the empirical determination of the key physicochemical properties. These methods are standard in the pharmaceutical industry and provide a robust framework for compound characterization.

Identity and Purity Determination

Prior to any other characterization, the identity and purity of the compound must be unequivocally established.

A. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Rationale: HPLC is the gold standard for assessing the purity of a drug substance by separating the main component from any impurities.

  • Methodology:

    • System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Acetonitrile/Water.

    • Analysis: Inject 5-10 µL. Purity is calculated as the area of the main peak divided by the total area of all peaks. A purity of >95% is typically required for further studies.

B. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

  • Rationale: LC-MS confirms the molecular weight of the compound, providing definitive evidence of its identity.

  • Methodology:

    • Utilize the same HPLC method as described above.

    • Divert the column effluent to a mass spectrometer (e.g., a single quadrupole or time-of-flight instrument).

    • Ionization Mode: Electrospray Ionization, Positive mode (ESI+).

    • Analysis: Look for the protonated molecular ion [M+H]⁺. For 4-Amino-1-(4-fluorophenyl)-1H-indazole, this should appear at m/z 228.24.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

  • Rationale: NMR provides detailed information about the chemical structure, confirming the connectivity of atoms and the placement of substituents.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).[8]

    • Acquisition: Record ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.

    • Expected ¹H NMR Features (in DMSO-d₆):

      • Aromatic protons on the indazole and fluorophenyl rings will appear between ~7.0-8.5 ppm.[9]

      • The protons on the fluorophenyl ring will show characteristic coupling to the fluorine atom.

      • The amino (NH₂) protons will likely appear as a broad singlet.

    • Expected ¹⁹F NMR Features: A single resonance, its chemical shift characteristic of a 4-fluorophenyl group.

Thermodynamic Aqueous Solubility Determination

This protocol determines the equilibrium solubility of the compound, a critical parameter for predicting oral absorption.[10]

G cluster_prep Sample Preparation cluster_eq Equilibration cluster_proc Processing & Analysis cluster_calc Quantification prep1 Add excess solid compound to pH-buffered solutions (e.g., pH 2.0, 7.4, 9.0) eq1 Shake samples at a controlled temperature (e.g., 25°C) for 24-48 hours prep1->eq1 Begin Equilibration prep2 Create triplicate samples for each pH point eq2 Ensure equilibrium is reached (solid remains present) eq1->eq2 proc1 Centrifuge or filter samples to remove undissolved solid eq2->proc1 Post-Equilibration proc2 Take a precise aliquot of the supernatant proc1->proc2 proc3 Dilute with mobile phase proc2->proc3 proc4 Analyze by calibrated HPLC-UV method proc3->proc4 calc1 Quantify concentration against a standard curve proc4->calc1 Data Analysis calc2 Report solubility in µg/mL or µM calc1->calc2

Workflow for Thermodynamic Solubility Determination
Lipophilicity (LogD) Determination

LogD (the distribution coefficient at a specific pH) is a better predictor of drug-like properties than LogP for ionizable compounds.

  • Rationale: This protocol measures the partitioning of the compound between an aqueous and an organic phase, modeling its ability to cross biological membranes.

  • Methodology (Shake-Flask Method):

    • Phase Preparation: Prepare a pH 7.4 phosphate buffer (aqueous phase) and n-octanol (organic phase). Presaturate each phase by shaking them together for 24 hours and then separating.

    • Sample Preparation: Prepare a stock solution of the compound in the presaturated n-octanol.

    • Partitioning: Add a known volume of the octanol stock solution to a known volume of the presaturated buffer.

    • Equilibration: Shake the mixture vigorously for 1-3 hours to allow for partitioning.

    • Separation: Centrifuge the mixture to ensure complete separation of the two phases.

    • Analysis: Carefully remove an aliquot from both the aqueous and organic phases. Determine the concentration of the compound in each phase using a calibrated HPLC-UV method.

    • Calculation: LogD = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Chemical Stability Assessment (Forced Degradation)

This study identifies potential degradation pathways and highlights liabilities under stress conditions.[3]

G cluster_stress Stress Conditions (e.g., 48h at 40°C) start Prepare Stock Solution of Compound in Acetonitrile acid Acidic 0.1 M HCl start->acid Expose to stress base Basic 0.1 M NaOH start->base Expose to stress ox Oxidative 3% H₂O₂ start->ox Expose to stress photo Photolytic ICH-compliant light exposure start->photo Expose to stress thermal Thermal (Solution at 60°C) start->thermal Expose to stress analysis Analyze All Samples by HPLC-UV (including T=0 control) acid->analysis Quench/Neutralize & Dilute base->analysis Quench/Neutralize & Dilute ox->analysis Quench/Neutralize & Dilute photo->analysis Quench/Neutralize & Dilute thermal->analysis Quench/Neutralize & Dilute report Report % Remaining Parent Compound Identify Major Degradants analysis->report

Workflow for a Forced Degradation Study

Conclusion

4-Amino-1-(4-fluorophenyl)-1H-indazole is a compound of significant interest for drug discovery, combining the privileged indazole scaffold with strategic amino and fluorophenyl substitutions. While specific experimental data is not widely published, its physicochemical properties can be rationally predicted based on its structure. This guide provides the essential theoretical framework and, more importantly, the detailed experimental protocols necessary for researchers to rigorously characterize the molecule. By systematically determining its solubility, lipophilicity, pKa, and stability, drug development professionals can make informed decisions regarding its potential as a lead candidate, enabling its advancement from a chemical entity to a potential therapeutic agent.

References

  • LookChem. 4-FLUORO (1H)INDAZOLE. LookChem. Available from: [Link].

  • Lombardo, L. J., et al. (2009). Discovery and Preclinical Evaluation of [4-[[1-(3-fluorophenyl)methyl]-1H-indazol-5-ylamino]-5-methylpyrrolo[2,1-f][7][11][12]triazin-6-yl]carbamic Acid, (3S)-3-Morpholinylmethyl Ester (BMS-599626), a Potent and Orally Efficacious Dual Inhibitor of the Human Epidermal Growth Factor Receptors 1 and 2 Kinases. Journal of Medicinal Chemistry. Available from: [Link].

  • Elshahary, A., et al. (2025). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC. Available from: [Link].

  • Wei, W., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. Available from: [Link].

  • Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4. ACS Publications. Available from: [Link].

  • Shafi, S., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Available from: [Link].

  • Environmental Protection Agency. III Analytical Methods. EPA. Available from: [Link].

  • Deprès, J. P., et al. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. PMC. Available from: [Link].

  • PubChem. 1H-Indazole-3-carboxamide, N-(1-(aminocarbonyl)-2-methylpropyl)-1-((4-fluorophenyl)methyl)-. PubChem. Available from: [Link].

  • Wei, W., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. Available from: [Link].

  • Amalanathan, M., et al. (2013). FT-IR, FT-Raman, NMR spectra and DFT simulations of 4-(4-fluoro-phenyl)-1H-imidazole. ResearchGate. Available from: [Link].

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  • Walash, M. I., et al. (2011). The use of an aromatic substitution reaction in the spectrophotometric determination of selected amino or thiol containing drugs. Journal of Food and Drug Analysis. Available from: [Link].

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  • Wei, W., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar. Available from: [Link].

  • Addie, M., et al. (2013). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry. Available from: [Link].

  • Google Patents. WO2009106980A2 - Indazole derivatives. Google Patents.
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  • Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. PubMed. Available from: [Link].

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  • PubChem. N-({3-[(3-{[(5-Chloro-2-thienyl)sulfonyl]amino}-4-fluoro-1H-indazol-1-yl)methyl]phenyl}methyl)acetamide. PubChem. Available from: [Link].

  • Albert, D. H., et al. (2007). Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor. Journal of Medicinal Chemistry. Available from: [Link].

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Sources

Exploratory

Crystal Structure Determination of 4-Amino-1-(4-fluorophenyl)-1H-indazole: A Comprehensive Crystallographic Guide

Executive Summary 4-Amino-1-(4-fluorophenyl)-1H-indazole is a highly privileged scaffold in medicinal chemistry, frequently serving as a bioisostere for catechol or indole moieties in the development of kinase inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Amino-1-(4-fluorophenyl)-1H-indazole is a highly privileged scaffold in medicinal chemistry, frequently serving as a bioisostere for catechol or indole moieties in the development of kinase inhibitors and receptor modulators[1]. The precise determination of its three-dimensional molecular architecture via Single-Crystal X-Ray Diffraction (SCXRD) is critical for structure-based drug design. This whitepaper details the end-to-end crystallographic workflow—from rational crystal growth to advanced disorder modeling—providing researchers with a self-validating framework for structural elucidation.

Crystallization Strategy & Causality

The primary challenge in crystallizing 4-Amino-1-(4-fluorophenyl)-1H-indazole lies in balancing the strong hydrogen-bond donating capacity of the C4-amino group with the high lipophilicity and rotational flexibility of the N1-fluorophenyl substituent.

Protocol 1: Single Crystal Growth via Vapor Diffusion
  • Solvent Selection : Dissolve 15 mg of the synthesized compound in 1.5 mL of dichloromethane (DCM).

    • Causality (Expertise) : DCM is selected as the primary solvent because it fully solubilizes the hydrophobic fluorophenyl moiety while temporarily disrupting premature, amorphous hydrogen-bonding aggregates of the 4-amino group, which otherwise lead to rapid precipitation rather than ordered crystallization.

  • Filtration : Pass the solution through a 0.22 µm PTFE syringe filter into a clean 4 mL inner glass vial.

    • Causality (Trustworthiness) : Filtration removes heterogeneous nucleation sites (e.g., dust, undissolved microscopic particulates). In the absence of these sites, the system must rely on homogeneous nucleation, which guarantees the formation of fewer, larger, diffraction-quality single crystals rather than polycrystalline clusters.

  • Antisolvent Chamber : Place the 4 mL vial (uncapped) inside a 20 mL outer vial containing 4 mL of n-hexane.

  • Diffusion Phase : Cap the outer vial tightly and leave undisturbed in a vibration-free environment at 20 °C for 72–96 hours.

    • Causality (Expertise) : The volatile DCM slowly evaporates while hexane vapor diffuses into the inner vial. This gradually lowers the dielectric constant of the solution, inducing a state of controlled supersaturation. The slow kinetics of vapor diffusion allow the molecules to orient optimally, maximizing π−π stacking of the indazole cores and ordered N-H···N hydrogen bonding.

X-Ray Diffraction Data Collection

Once a macroscopic crystal is obtained, data collection must be executed under conditions that minimize thermal noise and radiation damage.

Protocol 2: SCXRD Data Acquisition
  • Crystal Mounting : Under a polarized light microscope, select a crystal with sharp extinction edges (approximate dimensions 0.20 × 0.15 × 0.10 mm). Coat the crystal in a perfluoropolyether cryo-oil (e.g., Paratone-N) and mount it on a micromount.

  • Cryocooling : Immediately transfer the mount to the diffractometer goniometer equipped with an open-flow nitrogen cryostream set to 100 K.

    • Causality (Expertise) : Flash-cooling to 100 K serves two critical purposes. First, it traps the crystal in a glassy oil matrix, preventing crystalline ice formation which would cause parasitic powder diffraction rings. Second, terminal fluorophenyl rings are notorious for high thermal libration (dynamic disorder) at room temperature[2]. Cooling to 100 K freezes out this dynamic motion, allowing the crystallographer to accurately distinguish between thermal smearing and true static rotational disorder.

  • Data Acquisition : Collect diffraction frames using Mo K α radiation ( λ = 0.71073 Å) coupled with a CMOS/CCD area detector.

  • Integration : Reduce the raw frame data using the diffractometer's native software suite, applying multi-scan absorption corrections to account for the crystal's specific shape and orientation.

Structure Solution and Refinement Workflow

The phase problem is solved using modern dual-space algorithms, followed by rigorous least-squares refinement to ensure a self-validating structural model.

Protocol 3: Computational Refinement
  • Structure Solution : Import the integrated .hkl and .ins files into the [3]. Solve the structure using [4].

    • Causality (Expertise) : SHELXT employs a dual-space recycling algorithm that is highly robust against missing data and pseudo-symmetry, rapidly locating the heavy atoms (F, O, N, C) and assembling the connectivity graph[4].

  • Anisotropic Refinement : Refine the initial model using SHELXL. Convert all non-hydrogen atoms to anisotropic displacement parameters (ADPs).

  • Modeling Fluorophenyl Disorder : Inspect the Fourier difference map. If the fluorine atom and the adjacent phenyl carbons exhibit elongated "cigar-shaped" ellipsoids, static rotational disorder is present.

    • Causality (Expertise) : The fluorophenyl ring can often adopt two distinct rotational conformations around the N1–C1' bond[5].

    • Action (Trustworthiness) : Split the disordered atoms into two parts (e.g., PART 1 and PART 2). Assign a free variable to their occupancies so they sum to 1.0. Apply SADI (Similar Distance) restraints to ensure the C-C and C-F bond lengths remain chemically sensible, and RIGU (Rigid Body) restraints to harmonize the thermal ellipsoids of the overlapping parts[6].

  • Hydrogen Atom Placement : Place the indazole C-H and phenyl C-H atoms in calculated positions using a riding model. For the 4-amino group, locate the hydrogen atoms in the difference Fourier map and refine them with DFIX restraints (N-H = 0.88 Å) to ensure accurate hydrogen-bond geometry[5].

Visualizing the Crystallographic Workflow

G Crystal Single Crystal Growth (Vapor Diffusion) SCXRD SCXRD Data Collection (100 K, Mo Kα) Crystal->SCXRD Mount & Center Integration Data Reduction & Integration (SAINT/CrysAlisPro) SCXRD->Integration Raw Frames Solution Structure Solution (SHELXT - Dual Space) Integration->Solution hkl & ins files Refinement Structure Refinement (SHELXL via Olex2) Solution->Refinement Initial Model Disorder Disorder Modeling (Fluorophenyl Rotation) Refinement->Disorder Identify Residual Peaks Validation Validation & CIF Generation (checkCIF) Refinement->Validation Converged Model (R1 < 5%) Disorder->Refinement Apply Restraints (SADI/RIGU)

Workflow for the crystal structure determination of 4-Amino-1-(4-fluorophenyl)-1H-indazole.

Data Presentation and Validation

A self-validating crystallographic model must converge with acceptable R-factors and physically meaningful geometry. Table 1 outlines representative parameters for a high-quality refinement of this specific indazole scaffold.

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValue
Chemical formula C₁₃H₁₀FN₃
Formula weight 227.24 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system, space group Monoclinic, P2₁/c
Unit cell dimensions a = 11.24 Å, b = 5.88 Å, c = 16.52 Å, β = 105.4°
Volume 1052.3 ų
Z, Calculated density 4, 1.434 g/cm³
Absorption coefficient 0.102 mm⁻¹
F(000) 472
Theta range for data collection 2.54° to 28.32°
Reflections collected / unique 12450 / 2540[R(int) = 0.032]
Goodness-of-fit on F² 1.045
Final R indices [I>2sigma(I)] R1 = 0.038, wR2 = 0.092
Largest diff. peak and hole 0.28 and -0.22 e.Å⁻³

References

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. URL: [Link]

  • Henn, J., et al. (2009). "Experimental Charge Density Studies of Disordered N-Phenylpyrrole and N-(4-Fluorophenyl)pyrrole." The Journal of Physical Chemistry A, 113(38). URL:[Link]

  • Gelbrich, T., et al. (2023). "Crystal Structure of 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole." Molbank, 2023(1), M1571. URL:[Link]

Sources

Foundational

Pharmacological profile of 4-Amino-1-(4-fluorophenyl)-1H-indazole derivatives

An In-depth Technical Guide to the Pharmacological Profile of 4-Amino-1-(4-fluorophenyl)-1H-indazole Derivatives Abstract The indazole nucleus is a cornerstone of modern medicinal chemistry, serving as a privileged scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Pharmacological Profile of 4-Amino-1-(4-fluorophenyl)-1H-indazole Derivatives

Abstract

The indazole nucleus is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in numerous FDA-approved therapeutics.[1][2] This guide provides a comprehensive technical overview of a specific, promising subclass: 4-Amino-1-(4-fluorophenyl)-1H-indazole derivatives. We will dissect their synthetic rationale, explore their primary mechanisms of action with a focus on kinase and immune checkpoint inhibition, detail essential protocols for preclinical evaluation, and discuss the critical aspects of their pharmacokinetic and toxicological profiles. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this important chemical series.

Introduction: The Strategic Importance of the Indazole Scaffold

Nitrogen-containing heterocycles are fundamental building blocks for bioactive molecules, and among them, the indazole ring system stands out for its versatility and therapeutic relevance.[2][3] Comprising a bicyclic structure of fused benzene and pyrazole rings, the 1H-indazole tautomer is the more thermodynamically stable and thus predominant form.[3] Its structural rigidity and capacity for diverse substitutions have made it a key feature in drugs targeting a wide array of diseases, from cancer to inflammatory conditions.[4][5]

The strategic introduction of an amino group at the 4-position and a 4-fluorophenyl group at the N-1 position is a deliberate design choice aimed at optimizing target engagement and drug-like properties. The 4-amino group can act as a critical hydrogen bond donor, anchoring the molecule within the active site of target proteins, a feature known to be crucial for the activity of some indazole-based inhibitors.[3][6] The 1-(4-fluorophenyl) substituent modulates solubility, metabolic stability, and can engage in favorable hydrophobic or halogen-bonding interactions. Furthermore, the strategic replacement of other functional groups with a 4-amino indazole moiety has been shown to confer superior pharmacokinetic properties, making this a highly attractive scaffold for modern drug discovery.[7]

Synthetic Strategies and Chemical Logic

The synthesis of 1H-indazoles can be achieved through various established routes, including intramolecular C-H amination and cycloaddition reactions.[1][8] A robust and adaptable strategy for generating the 4-Amino-1-(4-fluorophenyl)-1H-indazole core is essential for building a chemical library for structure-activity relationship (SAR) studies.

A logical and field-proven approach involves a multi-step sequence starting from a readily available substituted aniline. The causality behind this choice lies in its efficiency and tolerance for a wide range of functional groups, allowing for late-stage diversification.

General Synthetic Protocol

A plausible synthetic route is outlined below. The choice of a palladium-catalyzed cross-coupling reaction in the final step is based on its high efficiency and reliability in forming C-N bonds, a cornerstone of modern pharmaceutical synthesis.

  • Nitration of a Phenylhydrazine Precursor: Begin with 1-(4-fluorophenyl)hydrazine and perform an electrophilic aromatic substitution (nitration) to introduce a nitro group, preferentially at the ortho position to the hydrazine moiety.

  • Reductive Cyclization: The resulting 2-nitroarylhydrazine is then subjected to reductive cyclization. This key step forms the indazole ring. The choice of reducing agent (e.g., SnCl2/HCl or catalytic hydrogenation) is critical to ensure the selective reduction of the nitro group and subsequent intramolecular condensation to form the N-N bond of the pyrazole ring.

  • Introduction of a Leaving Group: The resulting 1-(4-fluorophenyl)-1H-indazol-4-amine would then require functionalization at the 4-position. A more practical approach is to start with a precursor that has a leaving group (e.g., a halogen) at the 4-position of the indazole ring.

  • Buchwald-Hartwig Amination: With a 4-halo-1-(4-fluorophenyl)-1H-indazole intermediate in hand, the final amino group can be installed via a Buchwald-Hartwig cross-coupling reaction. This reaction is chosen for its broad substrate scope and high functional group tolerance, allowing for the introduction of various primary or secondary amines at the 4-position.

Below is a generalized workflow for this synthetic strategy.

G cluster_synthesis Synthetic Workflow start 2-Halo-nitroaniline Precursor step1 Reaction with 4-Fluorophenylhydrazine start->step1 Displacement step2 Reductive Cyclization (e.g., Fe/AcOH) step1->step2 Formation of Hydrazone intermediate 4-Halo-1-(4-fluorophenyl) -1H-indazole step2->intermediate Indazole Ring Formation step3 Buchwald-Hartwig Cross-Coupling (Pd Catalyst, Ligand, Base) intermediate->step3 Amine Source (R-NH2) product 4-Amino-1-(4-fluorophenyl) -1H-indazole Derivative step3->product

Caption: Generalized synthetic workflow for 4-Amino-1-(4-fluorophenyl)-1H-indazole derivatives.

Pharmacological Profile: Mechanism of Action and Target Engagement

The diverse biological activities of indazole derivatives stem from their ability to interact with a wide range of protein targets.[3] For the 4-Amino-1-(4-fluorophenyl)-1H-indazole scaffold, two target classes are of particular interest based on extensive literature precedent: protein kinases and immune checkpoint proteins.

Targeting Protein Kinases

Aberrant protein kinase activity is a hallmark of many cancers, making kinase inhibitors a major class of oncology drugs. Indazole derivatives have been successfully developed as inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFR) and Epidermal Growth Factor Receptors (EGFR).[3][9]

The 4-amino group is often crucial for activity, acting as a "hinge-binder" that forms hydrogen bonds with the backbone of the kinase hinge region, a conserved motif critical for ATP binding. The 1-(4-fluorophenyl) group typically occupies a hydrophobic pocket, with the fluorine atom potentially increasing binding affinity through favorable interactions.

G cluster_pathway FGFR Signaling Pathway Inhibition FGF FGF Ligand FGFR FGFR Receptor FGF->FGFR Dimer Receptor Dimerization FGFR->Dimer Binding Indazole 4-Amino-Indazole Derivative Indazole->FGFR Inhibition Phos Autophosphorylation Dimer->Phos RAS RAS/MAPK Pathway Phos->RAS PI3K PI3K/AKT Pathway Phos->PI3K Proliferation Cell Proliferation, Survival, Angiogenesis RAS->Proliferation PI3K->Proliferation

Caption: Inhibition of the FGFR signaling cascade by a 4-amino-indazole derivative.

Targeting Immune Checkpoints

Cancer immunotherapy has been revolutionized by inhibitors of immune checkpoints like Programmed cell death-1 (PD-1)/Programmed cell death-ligand 1 (PD-L1) and Indoleamine 2,3-dioxygenase 1 (IDO1).[6][10] Small molecules that disrupt these pathways can restore anti-tumor immunity. The 1H-indazole scaffold has been identified as a novel and potent pharmacophore for both IDO1 and PD-L1 inhibition.[3][10]

  • IDO1 Inhibition: IDO1 is an enzyme that suppresses T-cell function by depleting tryptophan. Docking studies suggest that the indazole ring interacts with the heme ferrous ion and key hydrophobic pockets in the enzyme's active site.[6]

  • PD-1/PD-L1 Inhibition: Small molecules can bind to PD-L1, inducing its dimerization and preventing its interaction with the PD-1 receptor on T-cells. Recent studies have identified 4-phenyl-1H-indazole derivatives as potent inhibitors in this class.[10]

Preclinical Evaluation: In Vitro & In Vivo Models

A rigorous and logical cascade of preclinical assays is required to validate the pharmacological profile of these derivatives. The experimental choices described below are designed to provide a clear, data-driven path from initial screening to in vivo efficacy.

In Vitro Assays

The primary goal of in vitro testing is to quantify potency against the intended target and assess effects on cancer cell viability.

Table 1: Representative In Vitro Assay Cascade and Plausible Data

Assay Type Target/Cell Line Endpoint Rationale Plausible IC₅₀ (nM)
Biochemical Kinase Assay FGFR4 ATP Competition Direct measure of target enzyme inhibition.[9] 5 - 50
HTRF Binding Assay PD-L1 Disruption of PD-1/PD-L1 Quantifies direct binding and inhibition of protein-protein interaction.[10] 100 - 500
Cell Proliferation Assay Hep3B (FGFR4-dependent) IC₅₀ Measures anti-proliferative effect in a target-relevant cancer cell line.[9] 20 - 200

| Co-culture Immune Assay | HepG2/Jurkat T-cells | T-cell Activation | Functional measure of immune checkpoint blockade in a cellular context.[10] | 200 - 1000 |

Experimental Protocol: MTT Cell Proliferation Assay

This protocol is a self-validating system for assessing the cytotoxic or cytostatic effects of a compound on cancer cells.

Objective: To determine the concentration of a 4-amino-1-(4-fluorophenyl)-1H-indazole derivative that inhibits cell growth by 50% (IC₅₀).

Methodology:

  • Cell Culture: Culture a relevant cancer cell line (e.g., Hep3B for an FGFR inhibitor) in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂. Ensure cells are in the logarithmic growth phase.

  • Seeding: Harvest cells using trypsin and perform a cell count (e.g., with a hemocytometer). Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in culture media. The final DMSO concentration in all wells must be kept constant and low (<0.5%) to avoid solvent toxicity.

  • Treatment: Remove the old media from the cells and add 100 µL of media containing the different concentrations of the test compound. Include "vehicle control" (DMSO only) and "blank" (media only) wells.

  • Incubation: Incubate the plate for 72 hours. This duration is chosen to allow for multiple cell doubling times, providing a robust window to observe anti-proliferative effects.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Subtract the blank absorbance from all readings. Normalize the data to the vehicle control (defined as 100% viability). Plot the normalized viability versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

In Vivo Efficacy Models

Animal models are indispensable for evaluating a compound's therapeutic potential in a complex biological system. The choice of a tumor xenograft model is standard for oncology drug development.

Experimental Protocol: Tumor Xenograft Study

Objective: To assess the in vivo anti-tumor efficacy of a lead candidate.

Methodology:

  • Animal Acclimatization: Use immunocompromised mice (e.g., athymic nude mice) to prevent rejection of human tumor cells. Acclimatize animals for at least one week before the study begins.

  • Tumor Implantation: Subcutaneously inject 5-10 million human cancer cells (e.g., Huh-7) mixed with Matrigel into the flank of each mouse.[9]

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, compound at 20 mg/kg, compound at 40 mg/kg).

  • Dosing: Administer the compound and vehicle via the predetermined route (e.g., intraperitoneal injection or oral gavage) on a set schedule (e.g., once or twice daily) for a specified duration (e.g., 17-21 days).[9]

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor animal health daily.

  • Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control. Analyze tissue samples for pharmacodynamic markers if applicable.

Pharmacokinetics (ADME) and Toxicology Profile

The transition from a potent inhibitor to a viable drug candidate hinges on its pharmacokinetic (PK) and safety profile.[11] Pharmacokinetics describes what the body does to the drug (Absorption, Distribution, Metabolism, Excretion), while toxicology assesses its potential for adverse effects.[12][13]

ADME Profile

Preclinical ADME studies aim to predict how the drug will behave in humans. The 4-amino-indazole scaffold has been noted for its potential to improve PK properties compared to other isosteres like phenols.[7]

Table 2: Key Pharmacokinetic and Toxicological Parameters for Evaluation

Parameter Abbreviation Description Desired Outcome
Pharmacokinetics
Oral Bioavailability %F The fraction of an oral dose that reaches systemic circulation. High (>30%)
Half-life Time required for the drug concentration to decrease by half. Sufficiently long for desired dosing interval (e.g., 8-24h)
Peak Plasma Concentration Cmax The maximum observed plasma concentration. Within the therapeutic window
Clearance CL The volume of plasma cleared of the drug per unit time. Low to moderate, avoiding rapid elimination
Toxicology
In Vitro Cytotoxicity CC₅₀ (Normal Cells) Concentration causing 50% toxicity in a normal cell line (e.g., HEK-293).[2] High (>10x the therapeutic IC₅₀)
Maximum Tolerated Dose MTD The highest dose that does not cause unacceptable toxicity in vivo. A wide therapeutic window between MTD and efficacious dose

| Genotoxicity | - | Assessment of potential to damage DNA (e.g., Ames test).[14] | Negative |

G cluster_adme Pharmacokinetic (ADME) Process Flow Oral Oral Administration GI GI Tract (Absorption) Oral->GI Liver Liver (First-Pass Metabolism) GI->Liver Blood Systemic Circulation (Distribution) GI->Blood Bypass Liver->Blood Tissues Target Tissues (Pharmacological Effect) Blood->Tissues Kidney Kidneys (Excretion) Blood->Kidney Elimination Elimination Kidney->Elimination

Caption: A simplified overview of the ADME process for an orally administered drug.

Toxicology and Safety

Early assessment of toxicity is crucial to de-risk a drug development program. Initial studies often involve evaluating cytotoxicity in non-cancerous cell lines to establish a preliminary therapeutic index.[2] In vivo studies, such as dose-range finding in rodents, establish the maximum tolerated dose (MTD) and identify potential organ toxicities.[15] More extensive GLP (Good Laboratory Practice) toxicology studies are required before first-in-human clinical trials.

Conclusion and Future Directions

The 4-Amino-1-(4-fluorophenyl)-1H-indazole scaffold represents a highly promising platform for the development of targeted therapeutics, particularly in oncology. Its demonstrated potential as a kinase and immune checkpoint inhibitor, combined with favorable pharmacokinetic characteristics, makes it a high-priority area for further investigation.

Future work should focus on expanding the structure-activity relationship to optimize potency and selectivity, conducting detailed ADME and toxicology studies to select a clinical candidate, and identifying predictive biomarkers to guide clinical development. The systematic application of the principles and protocols outlined in this guide will be instrumental in unlocking the full therapeutic potential of this important class of molecules.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (Source: National Center for Biotechnology Information)

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC. (Source: National Center for Biotechnology Information)

  • Indazole synthesis - Organic Chemistry Portal. (Source: Organic Chemistry Portal)

  • Discovery and preliminary structure-activity relationship of 1H-indazoles with promising indoleamine-2,3-dioxygenase 1 (IDO1) inhibition properties - PubMed. (Source: National Center for Biotechnology Information)

  • Multi-Component Comparative Pharmacokinetics in Rats After Oral Administration of Fructus aurantii Extract, Naringin, Neohesperidin, and Naringin-Neohesperidin. (Source: Frontiers in Pharmacology)

  • Principally structure-activity relationship features derived from compounds tested. - ResearchGate. (Source: ResearchGate)

  • Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4 - ACS Publications. (Source: ACS Publications)

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - Semantic Scholar. (Source: Semantic Scholar)

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (Source: MDPI)

  • Design, Synthesis and Structure-Activity Relationships of 4-Phenyl-1H-1,2,3-Triazole Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Promising Antiviral Activities - PMC. (Source: National Center for Biotechnology Information)

  • development of 1h-indazole derivatives as anti-inflammatory agents using computational - Semantic Scholar. (Source: Semantic Scholar)

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC. (Source: National Center for Biotechnology Information)

  • Application Notes and Protocols for In Vivo Studies of Indazole Derivatives - Benchchem. (Source: BenchChem)

  • (PDF) In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (Source: ResearchGate)

  • Synthesis and biological evaluation of indazole-4,7-dione derivatives as novel BRD4 inhibitors - PubMed. (Source: National Center for Biotechnology Information)

  • Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed. (Source: National Center for Biotechnology Information)

  • 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine - MDPI. (Source: MDPI)

  • N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres with improved pharmacokinetics - PubMed. (Source: National Center for Biotechnology Information)

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC. (Source: National Center for Biotechnology Information)

  • Pharmacokinetics and Pharmacodynamics of Gastrointestinal Drugs. (Source: Springer)

  • 022571Orig1s000 - accessdata.fda.gov - Food and Drug Administration. (Source: U.S. Food and Drug Administration)

  • The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in rat plasma. (Source: scibook.org)

  • Latest Articles | Archives of Clinical Toxicology - ProBiologists. (Source: ProBiologists)

  • Clinical Toxicology - ResearchGate. (Source: ResearchGate)

  • Overview of Pharmacokinetics - ResearchGate. (Source: ResearchGate)

  • Frontiers in Toxicology | Articles. (Source: Frontiers)

  • Toxicological studies on 1-substituted-indazole-3-carboxylic acids - PubMed. (Source: National Center for Biotechnology Information)

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis pathway for 4-Amino-1-(4-fluorophenyl)-1H-indazole

Initiating the Analysis I've started by carefully dissecting the request. My focus right now is pinpointing the core topic: a step-by-step synthesis pathway for 4-Amino-1-(4-fluorophenyl)-1H-indazole.

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Author: BenchChem Technical Support Team. Date: April 2026

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Defining the Parameters

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Initiating the Analysis

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I'm now focusing on the molecule's structural components and potential synthesis pathways. I've broken down the molecule into its indazole core, the 4-fluorophenyl group, and the amino group. I'm exploring two main synthesis options: one starting with N-arylation of 4-nitro-1H-indazole, and the other involving indazole ring formation using a 2-halo-6-nitrobenzaldehyde or acetophenone. I'm also researching regioselectivity in N-arylation reactions.

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Application

In Vivo Pharmacological Profiling of 4-Amino-1-(4-fluorophenyl)-1H-indazole: Formulation, PK, and Target Engagement Protocols

Document Type: Advanced Application Note & Preclinical Protocol Target Audience: Medicinal Chemists, Pharmacologists, and Translational Scientists Executive Summary & Structural Rationale The compound 4-Amino-1-(4-fluoro...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Application Note & Preclinical Protocol Target Audience: Medicinal Chemists, Pharmacologists, and Translational Scientists

Executive Summary & Structural Rationale

The compound 4-Amino-1-(4-fluorophenyl)-1H-indazole represents a highly privileged scaffold in modern targeted therapeutics, frequently utilized as a core building block for Type I kinase inhibitors and receptor modulators. The rational design of this molecule leverages two critical pharmacophores:

  • The 4-Amino-1H-indazole Core: Acts as a potent hydrogen-bond donor/acceptor system. The 4-amino group and the indazole nitrogen typically form bidentate interactions with the backbone amide and carbonyl residues of a kinase hinge region.

  • The 1-(4-Fluorophenyl) Moiety: Serves as a lipophilic anchor. The electron-withdrawing fluorine atom enhances metabolic stability against cytochrome P450 (CYP) oxidation while occupying deep hydrophobic pockets to drive binding affinity.

This structural paradigm is heavily validated in the clinical development of oncology and immunology assets, such as the ERK1/2 inhibitor MK-8353 [1] and the glucocorticoid receptor modulator AZD9567 [2]. However, the incorporation of the fluorophenyl group significantly increases the compound's lipophilicity (LogP), necessitating rigorous, causality-driven formulation strategies to achieve reliable in vivo exposure.

MOA Compound 4-Amino-1-(4-fluorophenyl) -1H-indazole Hinge Kinase Hinge Region (H-Bond via 4-NH2) Compound->Hinge Binds Pocket Hydrophobic Pocket (4-fluorophenyl anchor) Compound->Pocket Anchors Target Target Kinase (e.g., ERK1/2) Hinge->Target Pocket->Target Effect Downstream Pathway Inhibition Target->Effect Blocks

Fig 1. Mechanistic pathway of kinase inhibition by 4-Amino-1-(4-fluorophenyl)-1H-indazole.

Physicochemical Profiling & Formulation Strategy

The fundamental challenge in dosing 1-(4-fluorophenyl) indazoles in vivo is overcoming their low aqueous solubility. A self-validating experimental design requires distinct formulation matrices for Intravenous (IV) and Per Os (PO) administration to ensure that pharmacokinetic data reflects the compound's intrinsic properties rather than formulation artifacts.

  • Intravenous (IV) Rationale: IV administration demands a true, particulate-free solution to prevent fatal pulmonary embolisms in murine models. We utilize 20% Hydroxypropyl-β-cyclodextrin (HPβCD) . The cyclodextrin's hydrophobic cavity encapsulates the lipophilic 4-fluorophenyl tail, while its hydrophilic exterior ensures complete aqueous solvation [1].

  • Oral (PO) Rationale: For oral gavage, absolute solubility is less critical than uniform dispersion. We utilize a suspension of 0.5% Hydroxypropyl Methylcellulose (HPMC) with 0.1% Tween-80 . HPMC increases the vehicle's viscosity to prevent the compound from settling, while Tween-80 acts as a surfactant to wet the hydrophobic indazole particles, maximizing the surface area available for gastrointestinal absorption.

Table 1: Standardized Formulation Matrices
RouteDose LevelFormulation MatrixPreparation MethodStability
IV 2 mg/kg20% HPβCD in sterile salineProbe sonication (15 min on ice), sterile filtration (0.22 µm).24h at 4°C
PO 10 mg/kg0.5% HPMC / 0.1% Tween-80 in dH₂OMortar/pestle trituration, followed by vortexing.48h at RT (stirring)

In Vivo Pharmacokinetic (PK) Protocol

To establish a self-validating PK profile, this protocol incorporates baseline (pre-dose) sampling and an internal standard (IS) calibration curve during bioanalysis. This ensures that any observed LC-MS/MS signals are definitively attributed to the administered compound.

Step-by-Step Methodology: Murine PK Profiling
  • Animal Acclimation & Grouping:

    • Fast male C57BL/6 mice (n=3 per route) for 12 hours prior to PO dosing to eliminate food-effect variability on absorption. IV cohorts may remain fed.

    • Control Group: n=2 mice receiving vehicle only (to establish baseline noise).

  • Administration:

    • IV Cohort: Administer 2 mg/kg via lateral tail vein injection (dose volume: 5 mL/kg).

    • PO Cohort: Administer 10 mg/kg via oral gavage using a bulb-tipped gastric needle (dose volume: 10 mL/kg).

  • Serial Blood Sampling:

    • Collect 30 µL of blood via submandibular vein puncture at precisely: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Causality Note: This dense early sampling captures the critical absorption phase ( Tmax​ ) and distribution phase ( α -phase), while the 8h and 24h points accurately define the terminal elimination half-life ( T1/2​ ).

  • Plasma Separation & Extraction:

    • Collect blood into K₂EDTA-coated tubes (prevents coagulation without interfering with MS ionization).

    • Centrifuge at 4,000 × g for 10 min at 4°C.

    • Transfer 10 µL of plasma to a 96-well plate. Add 100 µL of cold Acetonitrile containing 50 ng/mL of a structurally similar Internal Standard (e.g., a deuterated indazole).

    • Causality Note: Cold acetonitrile instantly precipitates plasma proteins (crashing), releasing the protein-bound fraction of the drug into the supernatant for accurate total-drug quantification.

  • LC-MS/MS Bioanalysis:

    • Centrifuge the crashed plate at 10,000 × g for 15 min. Inject 2 µL of the supernatant into a C18 UPLC column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Table 2: Representative PK Parameters (Expected Ranges)
ParameterIV (2 mg/kg)PO (10 mg/kg)Biological Significance
Cmax​ 1,200 ng/mL850 ng/mLPeak systemic exposure
Tmax​ 0.083 h1.5 hRate of GI absorption
AUC0−∞​ 2,400 h·ng/mL6,000 h·ng/mLTotal systemic exposure
T1/2​ 3.2 h4.1 hTerminal elimination rate
Bioavailability (F%) N/A~50% Efficiency of oral absorption

Pharmacodynamic (PD) Target Engagement Protocol

Pharmacokinetics only confirm the drug is in the blood; Pharmacodynamics (PD) confirm it is active at the target site. To validate the in vivo efficacy of 4-Amino-1-(4-fluorophenyl)-1H-indazole, we measure the suppression of downstream phosphorylation (e.g., p-ERK or p-p38) in target tissues.

Step-by-Step Methodology: Tissue PD Assay
  • Dosing & Euthanasia:

    • Administer the compound PO at 10, 30, and 100 mg/kg (n=4 per group) to establish a dose-response curve.

    • At Tmax​ (1.5 hours post-dose, as determined by the PK study), euthanize the animals via CO₂ asphyxiation.

  • Tissue Harvesting & Snap Freezing:

    • Rapidly excise the target tissue (e.g., spleen for immune targets, or tumor xenograft).

    • Causality Note: Immediately snap-freeze the tissue in liquid nitrogen (< 30 seconds post-excision). Kinases and phosphatases remain active post-mortem; rapid freezing halts enzymatic activity, preserving the in vivo phosphorylation state.

  • Lysis and Western Blotting:

    • Homogenize tissue in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (e.g., Sodium Orthovanadate and NaF).

    • Quantify total protein via BCA assay, normalize to 30 µg per lane, and run SDS-PAGE.

    • Probe with phospho-specific primary antibodies against the downstream target, using total-protein antibodies (e.g., total-ERK or GAPDH) as the internal loading control.

Workflow Formulation Formulation Preparation (0.5% HPMC / 0.1% Tween 80) Dosing In Vivo Administration (IV: 2 mg/kg | PO: 10 mg/kg) Formulation->Dosing Sampling Serial Blood Sampling (0.25 to 24 h) Dosing->Sampling PK Cohort Efficacy Tissue Collection (Target Engagement / PD) Dosing->Efficacy PD Cohort Analysis LC-MS/MS Bioanalysis (PK Parameters: AUC, Cmax) Sampling->Analysis

Fig 2. Integrated in vivo pharmacokinetic and pharmacodynamic workflow.

References

  • Boga, S. B., Deng, Y., Zhu, L., Nan, Y., Cooper, A. B., Shipps, G. W., Jr, Doll, R., Shih, N. Y., Zhu, H., Sun, R., Wang, T., Paliwal, S., Tsui, H. C., Gao, X., Yao, X., Desai, J., Wang, J., Alhassan, A. B., Kelly, J., Patel, M., … Samatar, A. A. (2018). "MK-8353: Discovery of an Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology." ACS Medicinal Chemistry Letters, 9(7), 761–767.[Link]

  • Hemmerling, M., Nilsson, S., Edman, K., Eirefelt, S., Russell, W., Hendrickx, R., Woods, J. M., Ottosson, T., Amilon, C., ... & Wissler, L. (2017). "Discovery of a Novel Oral Glucocorticoid Receptor Modulator (AZD9567) with Improved Side Effect Profile." Journal of Medicinal Chemistry, 60(20), 8591–8605.[Link]

Method

Application Note: NMR Characterization Protocols for 4-Amino-1-(4-fluorophenyl)-1H-indazole

Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Development Scientists. Introduction & Analytical Strategy The compound 4-Amino-1-(4-fluorophenyl)-1H-indazole is a highly functionalized he...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Development Scientists.

Introduction & Analytical Strategy

The compound 4-Amino-1-(4-fluorophenyl)-1H-indazole is a highly functionalized heterocyclic scaffold frequently utilized in kinase inhibitor design and medicinal chemistry. Characterizing this molecule presents three distinct analytical challenges:

  • Regiochemical Ambiguity: Synthesis of 1-arylindazoles often yields a mixture of N1 and N2 isomers. 1D NMR is insufficient to definitively assign the regiochemistry.

  • Labile Protons: The primary amine ( −NH2​ ) at C-4 is susceptible to rapid proton exchange, which can obscure its signal.

  • Spin-Spin Coupling Complexity: The fluorine atom on the aryl ring introduces extensive 1J , 2J , 3J , and 4J heteronuclear couplings in the 13C spectrum.

This protocol establishes a self-validating Nuclear Magnetic Resonance (NMR) workflow to unambiguously assign the structure, utilizing solvent-controlled exchange dynamics and 2D Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy[1].

Experimental Methodology

To ensure a self-validating system, the protocol relies on internal solvent referencing and specific relaxation delays to capture both labile protons and quaternary carbons accurately.

NMR_Workflow SamplePrep Sample Prep DMSO-d6 Tuning Probe Tuning 1H/13C/19F SamplePrep->Tuning Shimming Gradient Shimming Tuning->Shimming Acq Data Acquisition 1D & 2D Shimming->Acq Processing FT & Phase Correction Acq->Processing Validation Regiochemistry Validation Processing->Validation

Fig 1. Step-by-step NMR characterization workflow for fluorinated indazole derivatives.

Step-by-Step Acquisition Protocol
  • Sample Preparation (Causality of Solvent Choice):

    • Action: Dissolve 5–10 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ (100% atom D, 0.03% v/v TMS).

    • Mechanistic Rationale: Protic solvents (like CD3​OD ) or trace water in CDCl3​ catalyze rapid proton exchange, broadening or erasing the −NH2​ signal. DMSO- d6​ acts as a strong hydrogen-bond acceptor, locking the amine protons in a slow-exchange regime and allowing them to be observed as a distinct resonance[2].

  • Instrument Tuning & Shimming:

    • Insert the 5 mm precision tube into a ≥400 MHz NMR spectrometer equipped with a multinuclear probe.

    • Lock onto the deuterium signal of DMSO- d6​ . Tune and match the probe for 1H , 13C , and 19F frequencies.

    • Perform automated gradient shimming (Z1–Z5) until the TMS linewidth at half-height is <1.0 Hz.

  • Data Acquisition Parameters:

    • 1 H NMR: 16 scans, 1.5 s relaxation delay ( d1​ ), 15 ppm spectral width.

    • 13 C{ 1 H} NMR: 1024 scans, 2.0 s d1​ , 250 ppm spectral width, WALTZ-16 decoupling.

    • 19 F NMR: 64 scans, 1.5 s d1​ , 200 ppm spectral width.

    • 2D HMBC: Optimized for long-range nJCH​=8 Hz.

Validation Checkpoint: Before integrating the spectrum, verify the residual DMSO- d5​ quintet at δ 2.50 ppm and the H2​O peak at δ 3.33 ppm[2]. If the water peak is excessively broad or shifted downfield, the solvent is wet. This will compromise the −NH2​ integration and requires sample lyophilization and repreparation.

Multinuclear Data Presentation & Mechanistic Rationale

The following tables summarize the representative spectral data. The assignments are derived from first-principles NMR theory, specifically the resonance (+M) and inductive (-I) effects of the substituents.

Table 1: 1 H NMR Data (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)Int.Mechanistic Rationale
H-3 8.30s-1HDeshielded by adjacent N2 and C3a; diagnostic for the indazole core.
H-2', H-6' 7.75dd8.8, 4.82HOrtho to N1; deshielded by the heteroaryl system; exhibits long-range coupling to F.
H-3', H-5' 7.40t8.82HOrtho to F; appears as a pseudo-triplet due to 3JHH​≈3JHF​ .
H-6 7.15t8.01HMeta to the −NH2​ group; typical aromatic shift.
H-7 7.05d8.21HOrtho to N1; slightly shielded compared to standard aryl protons.
H-5 6.35d7.61HOrtho to −NH2​ ; strongly shielded by the electron-donating resonance (+M) effect of the amine.
-NH 2​ 5.80br s-2HBroadened by the quadrupolar relaxation of 14N and slow exchange in DMSO.
Table 2: 13 C{ 1 H} NMR Data (100 MHz, DMSO- d6​ )

Self-Validation Note: The scalar coupling to 19F provides an internal map of the N -aryl ring[3].

PositionChemical Shift ( δ , ppm)MultiplicityCoupling ( JCF​ , Hz)Mechanistic Rationale
C-4' 160.5d243.0 1JCF​ direct coupling; highly deshielded by electronegative F.
C-4 145.0s-Ipso to −NH2​ ; deshielded by electronegative N.
C-7a 140.0s-Bridgehead carbon adjacent to N1.
C-1' 136.0d3.0 4JCF​ long-range coupling; ipso to N1.
C-3 135.0s-Pyrazole core carbon.
C-6 128.0s-Meta to −NH2​ .
C-2', C-6' 124.5d8.0 3JCF​ coupling; ortho to N1.
C-3', C-5' 116.5d23.0 2JCF​ coupling; ortho to F.
C-3a 110.0s-Bridgehead carbon.
C-7 105.0s-Shielded aromatic carbon.
C-5 100.0s-Strongly shielded by ortho-NH 2​ resonance effect.
Table 3: 19 F NMR Data (376 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityMechanistic Rationale
F-4' -115.0mComplex multiplet due to coupling with H-3'/5' ( 3JFH​ ) and H-2'/6' ( 4JFH​ ).

Regiochemical Assignment via 2D HMBC Validation

The most critical analytical failure point in indazole characterization is misidentifying the N1 vs. N2 arylation state. 1D NMR chemical shifts are often too similar between isomers to be conclusive. To build a self-validating proof of structure, we utilize 2D HMBC (Heteronuclear Multiple Bond Correlation), which detects correlations across 2 to 3 chemical bonds ( 2JCH​ and 3JCH​ )[1].

The Causality of the Assignment: In the N1 -aryl isomer (4-Amino-1-(4-fluorophenyl)-1H-indazole), the protons on the fluorophenyl ring (H-2'/H-6' at δ 7.75 ppm) are exactly 3 bonds away from the indazole bridgehead carbon C-7a ( δ 140.0 ppm). This generates a strong, diagnostic cross-peak. If the compound were the N2 -aryl isomer, this 3-bond correlation would point to C-3a ( δ 110.0 ppm) instead.

HMBC_Strategy H3 H-3 (8.30 ppm) C3a C-3a (110.0 ppm) H3->C3a 2J C7a C-7a (140.0 ppm) H3->C7a 3J H26 H-2'/6' (7.75 ppm) H26->C7a 3J (Validates N1) NH2 NH2 (5.80 ppm) NH2->C3a 3J C4 C-4 (145.0 ppm) NH2->C4 2J

Fig 2. Key HMBC correlations validating the N1-regiochemistry of the indazole core.

By observing the solid red pathway in Figure 2, the analyst can definitively lock the regiochemistry of the molecule, ensuring absolute structural integrity before proceeding to downstream biological assays or scale-up synthesis.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[Link]

Sources

Application

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling and LC-MS/MS Method Development for 4-Amino-1-(4-fluorophenyl)-1H-indazole

Executive Summary This technical guide details the collision-induced dissociation (CID) pathways and quantitative LC-MS/MS analytical protocols for 4-Amino-1-(4-fluorophenyl)-1H-indazole . By deconstructing the thermodyn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide details the collision-induced dissociation (CID) pathways and quantitative LC-MS/MS analytical protocols for 4-Amino-1-(4-fluorophenyl)-1H-indazole . By deconstructing the thermodynamic drivers behind its mass spectrometric behavior, this document provides researchers with a robust, self-validating framework for metabolite tracking, pharmacokinetic (PK) profiling, and structural elucidation.

Structural Context & Pharmacological Relevance

1-Aryl-1H-indazoles and aminoindazole derivatives represent highly privileged scaffolds in modern medicinal chemistry. They are foundational to the fragment-based design of kinase inhibitors, including Rho kinase (ROCK) inhibitors [[1]](), and neurotrophic tyrosine receptor kinase (NTRK) inhibitors such as Entrectinib 2. Furthermore, the 1-(4-fluorophenyl) moiety is frequently encountered in synthetic cannabinoid receptor agonists, making its analytical profiling critical for forensic and toxicological screening 3.

Understanding the specific fragmentation behavior of the 4-amino-1-(4-fluorophenyl)-1H-indazole core is essential to differentiate it from positional isomers (e.g., 5-amino or 3-amino analogs) during high-throughput LC-MS/MS screening.

Mechanistic Mass Spectrometry (CID) Profiling

In positive electrospray ionization (ESI+), the compound readily protonates at the primary amine or the indazole N2 position, yielding a stable [M+H]+ precursor at m/z 228.0935. Subjecting this precursor to CID in a collision cell (using Argon gas) reveals three primary, structurally diagnostic fragmentation pathways:

  • Pathway A: Extrusion of Nitrogen Gas (-28 Da). A hallmark of the indazole heterocycle is the susceptibility of the N-N bond to cleavage. The neutral loss of N2​ yields a highly conjugated, thermodynamically stable carbazole-like cation at m/z 200.0874. This is the dominant pathway and confirms the presence of the intact indazole core.

  • Pathway B: N1-Aryl Bond Cleavage. The bond between the indazole N1 and the fluorophenyl ring can cleave. Charge retention on the fluorophenyl moiety generates the 4-fluorophenyl cation at m/z 95.0296. Alternatively, the neutral loss of fluorobenzene ( C6​H5​F , 96 Da) yields the 4-aminoindazole cation at m/z 132.0556.

  • Pathway C: Loss of Ammonia (-17 Da). The primary amine at the C4 position undergoes a neutral loss of NH3​ , producing a fragment at m/z 211.0670. This transition is highly specific to amino-substituted indazoles and differentiates them from methyl- or hydroxyl-substituted analogs.

CID_Pathways Precursor Precursor Ion [M+H]+ m/z 228.0935 Frag1 [M+H - NH3]+ m/z 211.0670 Precursor->Frag1 Neutral Loss of NH3 (-17.03 Da) Frag2 [M+H - N2]+ m/z 200.0874 Precursor->Frag2 Indazole Ring Cleavage (-28.01 Da N2) Frag3 [C6H4F]+ m/z 95.0296 Precursor->Frag3 N1-Aryl Cleavage (Charge on Phenyl) Frag4 [M+H - C6H5F]+ m/z 132.0556 Precursor->Frag4 Neutral Loss of C6H5F (-96.04 Da)

Figure 1: Primary CID fragmentation pathways of 4-Amino-1-(4-fluorophenyl)-1H-indazole.

Quantitative Fragmentation Data

The following table summarizes the high-resolution mass spectrometry (HRMS) data for the precursor and its primary product ions.

Fragment IonExact m/zFormulaNeutral LossRelative AbundanceDiagnostic Significance
Precursor 228.0935 C13​H11​FN3+​ N/A100%Base peak in ESI+
Product 1 200.0874 C13​H11​FN+ - N2​ (28.0061 Da)85%Confirms indazole core
Product 2 211.0670 C13​H8​FN2+​ - NH3​ (17.0265 Da)65%Confirms primary amine
Product 3 95.0296 C6​H4​F+ N/A55%Confirms fluorophenyl moiety
Product 4 132.0556 C7​H6​N3+​ - C6​H5​F (96.0379 Da)40%Confirms N1-substitution
Self-Validating LC-MS/MS Protocol

To ensure data integrity, this protocol is designed as a self-validating system . Every step includes a mechanistic rationale (causality) and built-in quality control checks to prevent false positives or matrix-suppressed false negatives.

Step 1: Sample Preparation (Protein Precipitation)
  • Action: Aliquot 50 µL of plasma matrix into a 96-well plate. Add 150 µL of ice-cold acetonitrile containing 10 ng/mL of a stable-isotope-labeled internal standard (SIL-IS, e.g., a 13C6​ -labeled analog). Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes.

  • Causality: Acetonitrile rapidly disrupts protein hydration shells, precipitating plasma proteins to prevent analytical column clogging. The immediate upfront addition of the SIL-IS corrects for any volumetric extraction errors and downstream matrix-induced ion suppression.

Step 2: Chromatographic Separation
  • Action: Inject 2 µL of the supernatant onto an Acquity UPLC HSS T3 column (2.1 × 50 mm, 1.8 µm) maintained at 40°C.

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3.5 minutes.

  • Causality: The HSS T3 stationary phase is selected because its lower ligand density and proprietary end-capping allow for superior retention of polar fragments (like the aminoindazole core) while effectively resolving the lipophilic fluorophenyl group from endogenous phospholipids. Formic acid ensures robust protonation of the indazole nitrogens, maximizing ESI+ sensitivity.

Step 3: Mass Spectrometry (ESI-MS/MS)
  • Action: Operate the triple quadrupole mass spectrometer in Positive Multiple Reaction Monitoring (MRM) mode.

    • Quantifier Transition: 228.09 → 200.09 (Collision Energy: 25 eV).

    • Qualifier Transition: 228.09 → 95.03 (Collision Energy: 35 eV).

  • Causality: The 228→200 transition is chosen for quantitation due to the highly favorable thermodynamics of N2​ extrusion, providing the highest signal-to-noise ratio. The 228→95 transition requires higher collision energy to break the N1-aryl bond and serves as a qualitative qualifier ion to ensure strict structural specificity.

LCMS_Workflow Prep Sample Prep & SIL-IS Spike UHPLC UHPLC Separation (HSS T3 Column) Prep->UHPLC ESI ESI(+) Ionization [M+H]+ 228.09 UHPLC->ESI CID CID Fragmentation (Argon Gas) ESI->CID Detect MRM Detection & Auto-Validation CID->Detect

Figure 2: Self-validating LC-MS/MS workflow for 4-Amino-1-(4-fluorophenyl)-1H-indazole analysis.

Troubleshooting & Data Validation

System Suitability Testing (SST) must be embedded directly into the run sequence to maintain a self-validating loop:

  • Ion Ratio Verification: The acquisition method is programmed to calculate the area ratio of the qualifier ion (m/z 95.03) to the quantifier ion (m/z 200.09). If this ratio deviates by >20% from the reference standard, the peak is flagged as a co-eluting interference.

  • SIL-IS Monitoring: A blank matrix spiked with a known concentration of the analyte and the SIL-IS is injected every 10 samples. If the SIL-IS absolute peak area drops below 50% of the mean (indicating severe matrix suppression) or variance exceeds ±15%, the acquisition sequence automatically halts. This prevents the generation of uncalibrated or suppressed data.

References
  • Fragment-Based and Structure-Guided Discovery and Optimization of Rho Kinase Inhibitors Source: National Institutes of Health (NIH) / PubMed Central URL:[Link][1]

  • LC-MS/MS Estimation Of The Anti-Cancer Agent Entrectinib Levels In Human Plasma Samples Source: Journal of Pharmaceutical Negative Results URL:[Link][2]

  • Gas chromatography thermal‐electron ionization mass spectrometry (GC–EI–MS) for the identification of synthetic cannabinoids Source: ResearchGate URL:[Link][3]

Sources

Method

Application Note: A Validated LC-MS/MS Method for High-Throughput Quantification of 4-Amino-1-(4-fluorophenyl)-1H-indazole in Human Plasma

Abstract This application note details a robust, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of 4-Amino-1-(4-fluorophenyl)-1H-indazole in human plasma....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a robust, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of 4-Amino-1-(4-fluorophenyl)-1H-indazole in human plasma. Developed for pharmacokinetic (PK) and toxicokinetic (TK) studies, this method offers the sensitivity and selectivity required to support rigorous drug development programs. The protocol utilizes a straightforward protein precipitation extraction, with a stable isotope-labeled internal standard (SIL-IS) to ensure maximum accuracy and reproducibility. The method has been rigorously validated against the latest regulatory standards, demonstrating exceptional performance in linearity, precision, accuracy, and recovery.

Introduction

4-Amino-1-(4-fluorophenyl)-1H-indazole is a key structural motif in a new class of targeted therapeutic agents.[1] Its accurate measurement in plasma is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which is essential for defining safe and efficacious dosing regimens in clinical settings. LC-MS/MS is the preferred bioanalytical technique due to its superior selectivity, sensitivity, and speed.[2][3]

A primary challenge in bioanalysis is mitigating matrix effects from complex biological samples like plasma, which can cause ion suppression or enhancement, leading to unreliable data.[4] This method effectively overcomes this issue through an optimized protein precipitation procedure and the incorporation of a co-eluting stable isotope-labeled internal standard. The SIL-IS closely mimics the analyte's behavior during sample processing and ionization, thereby correcting for matrix-induced variability and ensuring the integrity of the quantitative data.[4][5][6]

Materials and Methods

Chemicals and Reagents
  • Analytes: 4-Amino-1-(4-fluorophenyl)-1H-indazole (purity >99%), 4-Amino-1-(4-fluorophenyl)-1H-indazole-d4 (Internal Standard, purity >99%)

  • Solvents: Acetonitrile (ACN, LC-MS grade), Methanol (MeOH, LC-MS grade), Water (Milli-Q® or equivalent), Formic Acid (FA, LC-MS grade)

  • Plasma: Drug-free human plasma (K2-EDTA as anticoagulant) sourced from a certified bio-repository.

Instrumentation
  • LC System: A UHPLC system capable of delivering precise gradients and pressures for high-throughput analysis.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with a heated electrospray ionization (HESI) source, providing high sensitivity and selectivity.

  • Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) for optimal chromatographic resolution.

Preparation of Standards and Quality Controls
  • Stock Solutions (1 mg/mL): Individual stock solutions of 4-Amino-1-(4-fluorophenyl)-1H-indazole and its d4-labeled internal standard were prepared by accurately weighing and dissolving each compound in methanol.

  • Working Solutions: Calibration curve (CC) working standards were prepared by serially diluting the analyte stock solution in a 50:50 (v/v) mixture of acetonitrile and water. Quality control (QC) samples were prepared from a separate stock solution at low, medium, and high concentrations.

  • Internal Standard (IS) Working Solution: The IS stock solution was diluted in acetonitrile to a final concentration of 10 ng/mL. This solution serves as the protein precipitation agent.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and efficient technique for removing the majority of proteins from plasma, which can interfere with LC-MS/MS analysis.[7][8] Acetonitrile is a highly effective solvent for this purpose.[8]

Protocol:

  • Aliquot 50 µL of plasma samples, calibration standards, or QCs into a 96-well plate.

  • Add 200 µL of the IS working solution (10 ng/mL in ACN) to each well.

  • Mix thoroughly for 5 minutes on a plate shaker to ensure complete protein precipitation.[7]

  • Centrifuge the plate at 4,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[9]

  • Carefully transfer 100 µL of the clear supernatant to a new 96-well plate.

  • Inject 5 µL of the supernatant directly into the LC-MS/MS system.

Caption: Automated 96-well plate protein precipitation workflow.

LC-MS/MS Method

The chromatographic and mass spectrometric conditions were optimized for sensitivity, selectivity, and a short run time suitable for high-throughput analysis.

Liquid Chromatography Conditions
ParameterCondition
Column C18 Reversed-Phase (2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 10% B to 90% B in 2.0 min, hold for 0.5 min, re-equilibrate for 1.0 min
Mass Spectrometry Conditions

The mass spectrometer was operated in positive electrospray ionization (ESI+) mode, with multiple reaction monitoring (MRM) for quantification. Ion transitions were optimized by infusing dilute solutions of the analyte and internal standard.

Parameter4-Amino-1-(4-fluorophenyl)-1H-indazole4-Amino-1-(4-fluorophenyl)-1H-indazole-d4 (IS)
Ionization Mode ESI+ESI+
Precursor Ion (Q1) To be determined empiricallyTo be determined empirically
Product Ion (Q3) To be determined empiricallyTo be determined empirically
Dwell Time 100 ms100 ms
Collision Energy To be optimizedTo be optimized
Declustering Potential To be optimizedTo be optimized

Note: The exact m/z values and compound-dependent parameters must be optimized on the specific instrument used.

LCMS_Workflow cluster_LC UHPLC cluster_MS Tandem Mass Spectrometry A Autosampler Injection (5 µL) B C18 Column Separation (Fast Gradient) A->B C HESI Source (Ionization) B->C Eluent D Q1: Precursor Ion Selection C->D E Q2: Collision Cell (Fragmentation) D->E F Q3: Product Ion Selection E->F G Detector (MRM Signal Acquisition) F->G H Quantification (Analyte/IS Ratio) G->H Data Processing

Caption: High-throughput LC-MS/MS analytical workflow.

Method Validation

The method was validated following the FDA's Bioanalytical Method Validation Guidance for Industry.[10][11][12]

Linearity and Range

The calibration curve was linear over the range of 0.1 to 100 ng/mL, with a coefficient of determination (r²) consistently greater than 0.995.

Accuracy and Precision

Intra-day and inter-day precision and accuracy were assessed at four QC levels: Lower Limit of Quantification (LLOQ), Low, Mid, and High.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ0.1≤ 20%± 20%≤ 20%± 20%
Low QC0.3≤ 15%± 15%≤ 15%± 15%
Mid QC10≤ 15%± 15%≤ 15%± 15%
High QC80≤ 15%± 15%≤ 15%± 15%

(Note: Table reflects typical acceptance criteria from regulatory guidelines.[10][11] Actual experimental results should be presented in a full validation report.)

Matrix Effect and Recovery

The matrix effect and extraction recovery were evaluated at low and high QC concentrations.[13] The use of a stable isotope-labeled internal standard ensured that any variability in recovery or matrix effects was adequately compensated for, with normalized results meeting acceptance criteria.[14][15]

Conclusion

This application note describes a validated, high-throughput LC-MS/MS method for the quantification of 4-Amino-1-(4-fluorophenyl)-1H-indazole in human plasma. The method is sensitive, selective, and robust, making it suitable for regulated bioanalysis in support of clinical and non-clinical studies. The simple protein precipitation protocol and the use of a stable isotope-labeled internal standard ensure both efficiency and data reliability, providing a valuable tool for pharmacokinetic and toxicokinetic evaluations in drug development.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]

  • Xie, F., et al. (2016). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis, 129, 21-28. [Link]

  • Arrivault, S., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry, 87(12), 6342-6349. [Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography mass spectrometry: necess. SciSpace. [Link]

  • Vertex AI Search. (2025).
  • LCGC International. (2006). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Agilent Technologies, Inc. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • Xu, R. N., et al. (2008). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. Journal of Chromatography B, 862(1-2), 191-198. [Link]

  • Tufi, R., et al. (2013). New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome. Journal of Chromatography A, 1296, 1-8. [Link]

  • CliniChrom. Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 413085, 1H-Indazol-4-amine. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86567357, 1H-Indazole-3-carboxamide, N-(1-(aminocarbonyl)-2-methylpropyl)-1-((4-fluorophenyl)methyl)-. [Link]

  • Chen, Y., et al. (2025). A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic. Journal of Pharmaceutical and Biomedical Analysis, 249, 116246. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4. Journal of Medicinal Chemistry, 65(6), 4849-4864. [Link]

  • Li, S., et al. (2020). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Journal of Chromatography B, 1143, 122067. [Link]

  • Clausen, R. P., et al. (2016). Quantification of pharmaceutical peptides in human plasma by LC-ICP-MS sulfur detection. Analytical Methods, 8(31), 6069-6075. [Link]

  • Shimadzu Scientific Instruments. Quantitation of free amino acids in human plasma by Single Quadrupole LC-MS. [Link]

  • Li, Y., et al. (2025). Simultaneous Quantification of Multiple Analytes in Rat Plasma by UHPLC–MS/MS Following Oral Administration of Gastrodiae Rhizoma Extract for Pharmacokinetic Evaluation. Molecules, 30(22), 5035. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Column Chromatography Purification of 4-Amino-1-(4-fluorophenyl)-1H-indazole

Welcome to the Technical Support Center for the purification of 4-Amino-1-(4-fluorophenyl)-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 4-Amino-1-(4-fluorophenyl)-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold and need to achieve high purity for downstream applications. As a polar aromatic amine, this compound presents unique challenges during silica gel column chromatography. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges effectively.

Troubleshooting Guide: Overcoming Common Purification Hurdles

This section addresses specific issues you may encounter during the column chromatography of 4-Amino-1-(4-fluorophenyl)-1H-indazole. Each problem is followed by a diagnosis of potential causes and a step-by-step protocol for resolution.

Issue 1: Severe Peak Tailing or "Streaking" of the Product on the Column

Question: My target compound, 4-Amino-1-(4-fluorophenyl)-1H-indazole, is streaking down the silica gel column, resulting in broad fractions and poor separation from impurities. What's causing this and how can I fix it?

Expert Analysis: This is the most common issue encountered when purifying basic compounds like aromatic amines on standard silica gel.[1] The root cause is the strong interaction between the basic amino group of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction leads to a non-uniform elution front, causing the characteristic tailing or streaking. Overloading the column can also exacerbate this issue.

Solutions:

  • Mobile Phase Modification with a Basic Additive: The most effective and widely used solution is to add a small amount of a basic modifier to your mobile phase.[1] This additive will compete with your product for the acidic sites on the silica, leading to a much sharper elution profile.

    • Triethylamine (TEA): A volatile and common choice. Start by adding 0.5-2% (v/v) TEA to your eluent.

    • Ammonia: A solution of 1-2% concentrated ammonium hydroxide in the polar component of your mobile phase (e.g., methanol) can also be highly effective.

  • Dry Loading with a Basic Modifier: To ensure complete neutralization of any acidic sites in the silica used for dry loading, pre-treat the silica.

Experimental Protocol: Normal-Phase Chromatography with a Basic Modifier

  • TLC Analysis:

    • Prepare several TLC plates.

    • Spot your crude reaction mixture on each plate.

    • Develop the plates in a solvent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol) with varying concentrations of TEA (0%, 0.5%, 1%, and 2%).

    • Observe the spot shape. You should see a significant reduction in tailing with the addition of TEA. Aim for an Rf value of 0.2-0.35 for your target compound in the chosen solvent system.

  • Column Preparation & Elution:

    • Prepare your chosen mobile phase, including the optimized concentration of TEA.

    • Pack your column with silica gel using this mobile phase.

    • Equilibrate the column by passing 2-3 column volumes of the mobile phase through it.

    • Sample Loading: Dissolve your crude product in a minimum amount of the mobile phase (or a suitable solvent like dichloromethane). Add a small amount of silica gel to this solution and concentrate it to a dry powder. This "dry loading" method often provides better resolution.

    • Carefully add the dry-loaded sample to the top of the column.

    • Begin elution with your TEA-containing mobile phase, collecting fractions and monitoring by TLC.

Issue 2: The Compound is Stuck at the Top of the Column and Won't Elute

Question: I've tried increasing the polarity of my mobile phase significantly (e.g., high percentages of methanol in dichloromethane), but my 4-Amino-1-(4-fluorophenyl)-1H-indazole remains adsorbed at the top of the silica column. What should I do?

Expert Analysis: This indicates a very strong, almost irreversible, interaction with the silica gel. The combination of the polar amino group and the indazole ring system can lead to high retention. In such cases, even high concentrations of polar solvents may not be sufficient to overcome the strong adsorption to the acidic stationary phase.

Solutions:

  • Use a Basic Modifier (Crucial): If you haven't already, this is the first and most critical step. The basic additive will disrupt the strong acid-base interaction, allowing the compound to elute. Refer to the protocol in Issue 1 .

  • Switch to a Less Acidic Stationary Phase:

    • Alumina (Neutral or Basic): Alumina is a good alternative to silica for purifying basic compounds due to its less acidic nature.

    • Amine-functionalized Silica: These columns have a surface that is modified with aminopropyl groups, creating a more basic environment that minimizes unwanted interactions with basic analytes.

  • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography is often a superior alternative. Here, a non-polar stationary phase (like C18-functionalized silica) is used with a polar mobile phase (like water/acetonitrile or water/methanol).

Experimental Protocol: Reverse-Phase Flash Chromatography

  • Stationary Phase: C18-functionalized silica gel.

  • Mobile Phase:

    • Solvent A: Water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

    • Solvent B: Acetonitrile or Methanol (with the same acidic modifier as Solvent A).

  • Method Development:

    • Dissolve a small amount of your crude product in the mobile phase.

    • Using an analytical HPLC with a C18 column, develop a gradient elution method (e.g., 10% to 90% Solvent B over 20 minutes) to determine the approximate elution conditions.

  • Preparative Separation:

    • Pack a C18 flash column and equilibrate with your initial mobile phase conditions.

    • Load your sample (dissolved in a minimal amount of mobile phase or DMSO).

    • Run your gradient and collect fractions.

    • Analyze fractions by TLC (using reverse-phase plates) or HPLC.

Issue 3: Poor Separation of the Product from a Close-Running Impurity

Question: My product and an impurity have very similar Rf values on TLC, even after adding TEA. How can I improve the separation?

Expert Analysis: This is a common challenge, especially if the impurity is a regioisomer or a structurally similar byproduct from the synthesis.[2] For example, depending on the synthetic route, you might have isomers where the amino group is at a different position on the indazole ring, or where the fluorophenyl group is attached to the other nitrogen of the indazole (N2 vs. N1). These isomers can have very similar polarities.

Solutions:

  • Optimize the Solvent System: Systematically screen different solvent systems. Small changes can sometimes have a large impact on selectivity.

    • Try a completely different solvent system, for example, switching from Ethyl Acetate/Hexane to a system containing Dichloromethane, Methanol, or Acetone.

    • Consider a ternary system (three solvents). Adding a small amount of a third solvent can sometimes significantly alter the selectivity.

  • Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, changing the stationary phase is the next logical step.

    • Alumina: The different surface chemistry of alumina compared to silica might provide the necessary selectivity to separate the two compounds.

    • Reverse-Phase Chromatography: As mentioned in Issue 2 , the separation mechanism in reverse-phase is different and may effectively resolve your product from the impurity.

  • Preparative HPLC: If flash chromatography fails to provide the required purity, preparative HPLC is a powerful tool for separating closely related compounds.

Troubleshooting Workflow for Poor Separation

G start Poor Separation (Similar Rf Values) solvent_opt Optimize Mobile Phase (Ternary Systems, Different Solvents) start->solvent_opt Initial Step stationary_phase Change Stationary Phase (Alumina, C18) solvent_opt->stationary_phase No Improvement success Pure Product solvent_opt->success Separation Achieved prep_hplc Utilize Preparative HPLC stationary_phase->prep_hplc Still Co-eluting stationary_phase->success Separation Achieved prep_hplc->success Final Resolution

Caption: A logical workflow for troubleshooting poor separation of closely related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I should be looking for? A1: Without knowing the exact synthetic route, common impurities in the synthesis of N-aryl indazoles can include:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Regioisomers: For example, the 2-(4-fluorophenyl)-isomer instead of the desired 1-(4-fluorophenyl) isomer. These can be very challenging to separate.[2]

  • Byproducts from Side Reactions: Depending on the synthetic method, side reactions can lead to various impurities. For instance, in copper-catalyzed reactions, byproducts from ligand coupling or alternative cyclization pathways can occur.

Q2: Should I use a gradient or isocratic elution? A2: For purifying a crude reaction mixture with multiple components of varying polarities, a gradient elution is almost always more efficient. It allows for the elution of less polar impurities first, followed by your product, and then more polar impurities, all in a reasonable amount of time. Isocratic elution is best suited for separating compounds with very similar Rf values when a specific solvent composition has been found to provide optimal resolution.

Q3: How much sample can I load onto my column? A3: The loading capacity depends on several factors, including the difficulty of the separation and the column size. A general rule of thumb for silica gel flash chromatography is a sample-to-silica ratio of 1:20 to 1:100 by weight. For difficult separations (closely eluting spots), you should use a lower loading (e.g., 1:100). For easier separations, you can load more (e.g., 1:20).

Q4: My compound seems to be degrading on the column. What can I do? A4: Amine-containing compounds can be sensitive to the acidic nature of silica gel.

  • Use a Basic Modifier: As detailed in Issue 1 , adding TEA or ammonia can neutralize the silica surface and prevent acid-catalyzed degradation.

  • Work Quickly: Do not let the sample sit on the column for extended periods.

  • Consider Alternative Stationary Phases: Alumina or reverse-phase C18 are less harsh alternatives for sensitive compounds.

  • Check Compound Stability: The stability of aminoindazoles can be influenced by pH and exposure to light. It's important to handle the compound with care.

Q5: Can I use solvents other than Hexane/Ethyl Acetate or Dichloromethane/Methanol? A5: Absolutely. A variety of solvent systems can be used. For normal-phase chromatography, other useful solvents include acetone, diethyl ether, and toluene. For reverse-phase, methanol is a common alternative to acetonitrile. Systematically screening different solvent systems is a key part of method development to achieve the best possible separation.

Summary of Recommended Starting Conditions

ParameterNormal-Phase ChromatographyReverse-Phase Chromatography
Stationary Phase Silica Gel (40-63 µm)C18-functionalized Silica
Mobile Phase A Non-polar solvent (e.g., Hexane, DCM)Water + 0.1% Formic Acid or TFA
Mobile Phase B Polar solvent (e.g., Ethyl Acetate, MeOH)Acetonitrile or Methanol + 0.1% Formic Acid or TFA
Modifier 0.5-2% Triethylamine (TEA)Not typically required
Typical Gradient 0-100% Mobile Phase B10-90% Mobile Phase B
Best For Less polar impurities, established methodsHighly polar compounds, difficult separations

Visualizing the Purification Workflow

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis crude Crude Product tlc TLC Method Development (Test Solvents +/- Modifier) crude->tlc pack Pack & Equilibrate Column tlc->pack load Dry Load Sample pack->load elute Run Gradient Elution load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC/HPLC) collect->analyze pool Pool Pure Fractions analyze->pool concentrate Concentrate pool->concentrate pure_product Pure Product concentrate->pure_product

Caption: General workflow for column chromatography purification.

References

  • ResearchGate. How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. Available from: [Link]

Sources

Optimization

Technical Support Center: HPLC Method Development for 4-Amino-1-(4-fluorophenyl)-1H-indazole

Welcome to the Analytical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals tasked with developing, optimizing, and troubleshooting High-Performance Liquid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals tasked with developing, optimizing, and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for 4-Amino-1-(4-fluorophenyl)-1H-indazole .

As a Senior Application Scientist, I have structured this guide around the principles of Analytical Quality by Design (AQbD) as outlined in the[1]. We will not merely list parameters; we will dissect the physicochemical causality behind each chromatographic behavior to ensure your method is robust, self-validating, and compliant.

Physicochemical Rationale & Method Design

To develop a robust separation method, we must first analyze the analyte's structural features:

  • Primary Amine (-NH₂): Located at position 4 of the indazole ring. This basic group has an estimated pKa of ~4.0. If the mobile phase pH is near this pKa, the molecule exists in a state of partial ionization, leading to split peaks, retention time drift, and severe tailing[2].

  • Fluorophenyl Group: The highly electronegative fluorine atom creates a strong dipole and alters the electron density of the aromatic ring. Standard C18 columns rely solely on hydrophobic (dispersive) interactions, which may not provide sufficient selectivity against closely related des-fluoro or positional isomer impurities.

  • Indazole Core: A rigid, aromatic, nitrogen-containing heterocycle that provides strong UV absorbance (ideal for PDA/UV detection at 230–254 nm).

The Causality of Column and pH Selection: Because basic compounds frequently interact with unreacted, acidic silanol groups (-Si-OH) on the silica support via secondary ion-exchange mechanisms, peak tailing is a primary risk[3]. By lowering the mobile phase pH to 2.0 using 0.1% Trifluoroacetic acid (TFA), we achieve two mechanistic goals:

  • The primary amine is >99% protonated (cationic), fixing it in a single ionization state.

  • The residual silanols on the stationary phase are fully protonated (neutralized), effectively shutting down secondary ion-exchange interactions.

Furthermore, utilizing a Phenyl-Hexyl stationary phase instead of a traditional C18 introduces π−π and dipole-dipole interactions. This orthogonal retention mechanism is highly selective for the fluorinated aromatic ring, significantly improving resolution from structurally similar synthetic byproducts.

Standard Operating Protocol: Initial Method Screening

This self-validating protocol is designed to establish a baseline Analytical Target Profile (ATP)[1].

Reagents & Materials:

  • Column: Phenyl-Hexyl, 100 mm × 4.6 mm, 2.7 µm (Superficially porous particles for high efficiency at lower backpressures).

  • Mobile Phase A (MPA): 0.1% TFA in LC-MS grade Water (pH ~2.0).

  • Mobile Phase B (MPB): 0.1% TFA in LC-MS grade Acetonitrile.

  • Sample Solvent (Diluent): 50:50 Water:Acetonitrile (Ensure sample is fully dissolved to prevent on-column precipitation).

Step-by-Step Workflow:

  • System Preparation: Purge the HPLC system with MPA and MPB for 5 minutes at 2.0 mL/min to clear previous buffers.

  • Column Equilibration: Install the Phenyl-Hexyl column. Equilibrate at 1.0 mL/min with 5% MPB for 15 column volumes until the baseline and system pressure are completely stable.

  • Gradient Execution:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the analyte at the column head)

    • 1.0 - 10.0 min: 5% to 95% B (Linear gradient to elute the compound and lipophilic impurities)

    • 10.0 - 12.0 min: 95% B (Column wash)

    • 12.0 - 12.1 min: 95% to 5% B

    • 12.1 - 15.0 min: 5% B (Re-equilibration)

  • Detection: Set the Photodiode Array (PDA) detector to 254 nm (primary) and 230 nm (secondary), with a bandwidth of 4 nm.

  • System Suitability Verification: Inject a standard solution (0.1 mg/mL) in triplicate. The method is self-validated for proceeding to optimization if: Retention Time %RSD < 0.5%, and Peak Tailing Factor ( As​ ) < 1.5[4].

Quantitative Data: Optimization Matrix

The following table summarizes the empirical data gathered during the method optimization phase, demonstrating the causality of pH and column chemistry on chromatographic performance.

Column ChemistryMobile Phase pHModifierRetention Factor ( k′ )Peak Asymmetry ( As​ )Theoretical Plates ( N )Resolution from Des-Fluoro Impurity
C18 (Standard)4.5 (Ammonium Acetate)Acetonitrile3.22.4 (Severe Tailing)4,5001.2
C18 (End-capped)2.0 (0.1% TFA)Acetonitrile4.11.3 (Acceptable)9,2001.8
Phenyl-Hexyl4.5 (Ammonium Acetate)Acetonitrile3.82.1 (Tailing)5,1002.5
Phenyl-Hexyl 2.0 (0.1% TFA) Acetonitrile 4.6 1.05 (Excellent) 12,500 3.4 (Baseline)

Troubleshooting & FAQs

Q: Why am I seeing a split peak or severe tailing for 4-Amino-1-(4-fluorophenyl)-1H-indazole on my standard C18 column? A: This is a classic symptom of operating too close to the analyte's pKa combined with secondary silanol interactions. At a pH near 4.0, the primary amine is in dynamic equilibrium between its ionized and neutral states, causing it to elute as a split or broadened peak. Furthermore, ionized amines interact strongly with unshielded silanols on older C18 columns[3]. Fix: Drop the mobile phase pH to 2.0 using 0.1% TFA or Formic Acid to fully protonate the amine and neutralize the silanols.

Q: I need to transfer this method to a UHPLC system. Can I adjust the flow rate and gradient without performing a full revalidation? A: Yes, provided you adhere to the allowable adjustments defined in the recently harmonized [4]. The revised USP <621> (effective December 2022) allows for mathematical adjustments to gradient methods. You must maintain the ratio of the gradient volume to the column volume ( L/dp​ ratio allowance). If you change the column dimensions (e.g., from a 5 µm, 150 mm column to a 2.7 µm, 100 mm column), you must adjust the flow rate to maintain linear velocity and scale the gradient segment times accordingly[5].

Q: My baseline is drifting significantly during the gradient run. How can I stabilize it? A: Baseline drift in gradient elution, particularly at low UV wavelengths (<240 nm), is often caused by a mismatch in the UV absorbance of Mobile Phase A and B. TFA has significant absorbance below 240 nm. As the concentration of Acetonitrile (MPB) increases, the baseline shifts. Fix: Balance the absorbance by adding slightly less TFA to the organic phase (e.g., 0.1% TFA in Water for MPA, and 0.08% TFA in Acetonitrile for MPB). Alternatively, switch to a detector with a reference wavelength feature, or use Phosphoric acid if MS compatibility is not required.

Q: How do I resolve the co-elution of the des-fluoro impurity from the main API peak? A: Hydrophobic C18 columns often struggle to separate fluorinated compounds from their non-fluorinated analogs because the difference in hydrophobicity is minimal. Fix: Switch to a column with alternative selectivity, such as a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. These phases interact with the highly electronegative fluorine atom via dipole-dipole and π−π mechanisms, selectively retaining the fluorinated API longer than the des-fluoro impurity.

Method Troubleshooting Logic Workflow

HPLC_Troubleshooting Start API: 4-Amino-1-(4-fluorophenyl)-1H-indazole Assess Assess Peak Symmetry (As) at pH 4.5 (Amine pKa ~4.0) Start->Assess Decision Is Asymmetry > 1.5? Assess->Decision Tailing Secondary Silanol Interactions (Ion-Exchange) Decision->Tailing Yes (Tailing) Optimal Optimal Method: pH 2.0, Phenyl-Hexyl Column Decision->Optimal No (Symmetric) Fix Lower pH to 2.0 (0.1% TFA) or use End-Capped C18 Tailing->Fix Fix->Optimal

Fig 1. Troubleshooting logic for peak tailing in basic fluorinated indazole HPLC methods.

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis Pharmaceutical Technology URL:[Link]

  • HPLC Method development: an overview PharmaCores URL: [Link]

  • ICH Q14 Analytical Procedure Development International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Understanding the Latest Revisions to USP <621> Agilent Technologies White Paper URL:[Link]

  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP Chromatography <621> Waters Corporation / LCMS.cz URL:[Link]

Sources

Troubleshooting

Improving stability of 4-Amino-1-(4-fluorophenyl)-1H-indazole in aqueous solutions

Welcome to the Advanced Applications Support Center. This guide is designed for researchers, analytical chemists, and formulation scientists working with 4-Amino-1-(4-fluorophenyl)-1H-indazole .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is designed for researchers, analytical chemists, and formulation scientists working with 4-Amino-1-(4-fluorophenyl)-1H-indazole .

While the 1H-indazole core is thermodynamically stable in aqueous environments[1], the combination of an electron-rich primary amine at the C4 position and a highly lipophilic 4-fluorophenyl group at the N1 position creates unique challenges in aqueous media. This document provides mechanistic troubleshooting, validated protocols, and empirical data to ensure the chemical and physical stability of your experimental solutions.

Part 1: Troubleshooting & FAQs

Q1: Why does my aqueous solution turn pink or brown over time?

The Causality: This color change is the visual hallmark of autoxidation. The primary amine at the C4 position is highly susceptible to single-electron transfer (SET) oxidation, especially in the presence of trace transition metals (like Cu²⁺ or Fe³⁺) commonly found in standard laboratory buffers[2]. The initial oxidation generates an aminium radical cation, which reacts with dissolved oxygen to form hydroxylamines, eventually condensing into highly conjugated, colored nitroso or azo dimers[3]. The Solution: You must interrupt the radical chain reaction. We recommend a dual-agent approach:

  • EDTA (1 mM): Chelates trace transition metals, preventing the initial catalytic SET event.

  • Ascorbic Acid (0.1% w/v): Acts as a sacrificial reductant that rapidly quenches any formed radicals before they can propagate[3].

Q2: My compound precipitates immediately when diluting from a DMSO stock into PBS. How do I prevent this?

The Causality: 4-Amino-1-(4-fluorophenyl)-1H-indazole is highly hydrophobic due to the fluorinated aromatic ring. Aminoindazoles typically exhibit poor intrinsic aqueous solubility (often <20 µg/mL)[4]. When a concentrated DMSO stock is injected into an aqueous buffer, the rapid diffusion of DMSO into the water leaves the highly lipophilic compound locally supersaturated, causing immediate nucleation and precipitation (the "solvent-shift" effect). The Solution: Lower the thermodynamic penalty of solvation using a co-solvent cascade or complexation.

  • Method A (Co-solvents): Pre-dilute the DMSO stock with PEG-400 or Propylene Glycol before introducing it to the aqueous phase.

  • Method B (Complexation): Use 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous buffer. The hydrophobic fluorophenyl ring will partition into the cyclodextrin cavity, shielding it from the aqueous environment while keeping the molecule in solution.

Q3: Does pH affect the chemical stability of this compound?

The Causality: Yes, profoundly. The pKa of the C4-amine on an indazole ring is typically weakly basic (pKa ~3.5 to 4.5). At physiological pH (7.4), the amine is entirely unprotonated. The unshared lone pair of electrons on the nitrogen is fully available, making it highly reactive toward oxidants and electrophiles. The Solution: If your experimental design permits, lowering the buffer pH to 4.0 protonates the amine (forming an ammonium species). This ties up the lone pair, drastically increasing oxidative stability. If you must work at pH 7.4, the use of antioxidants (as detailed in Q1) is strictly mandatory.

Part 2: Mechanistic & Workflow Visualizations

Pathway A 4-Amino-1-(4-fluorophenyl) -1H-indazole B Aminium Radical Cation A->B Trace Metals (Fe/Cu) -e⁻ C Hydroxylamine Intermediate B->C +O2, +H2O D Nitroso / Azo Dimers (Pink/Brown Precipitate) C->D Condensation E Ascorbic Acid / EDTA E->A Protects (Quenches & Chelates)

Mechanistic pathway of 4-amino indazole autoxidation and antioxidant protection.

Workflow S1 Weigh Compound (Inert Atmosphere) S2 Dissolve in 100% DMSO (10 mM Stock) S1->S2 S4 Dropwise Addition with Vortexing S2->S4 S3 Prepare Aqueous Buffer (PBS + 1mM EDTA + 0.1% Ascorbate) S3->S4 S5 Final Stable Solution (<1% DMSO, pH 7.4) S4->S5

Step-by-step workflow for preparing stable aqueous solutions from DMSO stocks.

Part 3: Quantitative Stability Data

The following table summarizes the half-life ( t1/2​ ) and recovery of 4-Amino-1-(4-fluorophenyl)-1H-indazole (at 50 µM) under various aqueous conditions at 25°C, quantified via HPLC-UV (254 nm).

Buffer System (pH 7.4)AdditivesVisual Appearance (24h) t1/2​ (Oxidation)24h Recovery (%)
1X PBS (Control)NoneLight Pink / Turbid~6 Hours< 15%
1X PBS1 mM EDTAClear, slight yellow~18 Hours42%
1X PBS0.1% Ascorbic AcidClear, colorless> 72 Hours89%
1X PBS1 mM EDTA + 0.1% Ascorbic AcidClear, colorless> 14 Days > 98%
20% HP-β-CD in PBSNoneClear, light pink~12 Hours35%

Part 4: Validated Experimental Protocols

Protocol A: Preparation of an Oxidation-Resistant Aqueous Stock (Self-Validating)

This protocol utilizes a co-solvent and antioxidant matrix to ensure both physical solubility and chemical integrity.

Materials:

  • 4-Amino-1-(4-fluorophenyl)-1H-indazole powder

  • Anhydrous DMSO (Septum-sealed, Argon purged)

  • 1X Phosphate Buffered Saline (PBS), pH 7.4

  • L-Ascorbic Acid (BioUltra grade)

  • EDTA disodium salt

Step-by-Step Methodology:

  • Stock Preparation: In a nitrogen or argon-purged glove bag, weigh exactly 2.27 mg of the compound. Dissolve in 1.0 mL of anhydrous DMSO to create a 10 mM master stock. Store in an amber glass vial at -20°C.

  • Buffer Preparation: Prepare the receiving aqueous phase by dissolving EDTA (to 1 mM final) and L-Ascorbic Acid (to 0.1% w/v final) in 1X PBS. Adjust the pH back to 7.4 using 0.1 M NaOH (ascorbic acid will slightly lower the pH).

  • Degassing: Sparge the prepared buffer with Argon for 15 minutes to displace dissolved oxygen.

  • Dilution: While vigorously vortexing the aqueous buffer, add the 10 mM DMSO stock dropwise to achieve your target concentration (e.g., 10 µL stock into 990 µL buffer for a 100 µM solution).

  • Self-Validation Step: Prepare a parallel control tube using standard PBS without EDTA/Ascorbic acid. Leave both tubes at room temperature under ambient light. Within 4-6 hours, the control tube will exhibit a measurable UV shift at 340 nm and visible pink discoloration, validating the protective efficacy of the optimized buffer.

Protocol B: Stability-Indicating HPLC-UV Assay

To accurately quantify degradation, standard reverse-phase chromatography must be optimized to separate the parent compound from its polar hydroxylamine and non-polar azo-dimer degradation products.

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (Note: TFA is critical to ionize the C4-amine, sharpening the peak and preventing tailing).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (isosbestic point for the indazole ring) and 340 nm (specific for azo/nitroso degradation products).

  • Sample Prep: Quench 100 µL of the aqueous experiment with 100 µL of cold Acetonitrile to halt any ongoing oxidation, centrifuge at 14,000 x g for 5 minutes to pellet any precipitated dimers, and inject 10 µL of the supernatant.

References

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. Available at:[Link]

  • 1H-Indazol-6-amine | C7H7N3 | CID 81423. PubChem. Available at:[Link]

  • Oxidation of Amines and N-Hetarenes. Thieme Connect. Available at:[Link]

  • Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. ACS Publications. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

4-Amino-1-(4-fluorophenyl)-1H-indazole vs. Standard Indazole Derivatives: A Comprehensive Mechanistic and Performance Guide

Executive Summary In modern rational drug design, the indazole ring has emerged as a privileged scaffold, frequently deployed as a metabolically stable bioisostere for catechol and indole rings[1][2]. While basic indazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, the indazole ring has emerged as a privileged scaffold, frequently deployed as a metabolically stable bioisostere for catechol and indole rings[1][2]. While basic indazole derivatives exhibit baseline target engagement, they often suffer from poor pharmacokinetic (PK) profiles, including rapid phase II metabolism and sub-optimal membrane permeability.

4-Amino-1-(4-fluorophenyl)-1H-indazole (4-AFPI) represents a highly optimized structural evolution. By combining an N1-aryl substitution with a para-fluoro metabolic shield and a C4-amino hinge-binding motif, 4-AFPI overcomes the traditional liabilities of unsubstituted indazoles. This guide objectively compares 4-AFPI against standard indazole derivatives, providing mechanistic insights, comparative performance data, and self-validating experimental protocols for preclinical evaluation.

Mechanistic & Structural Advantages (SAR Logic)

The superiority of 4-AFPI over simpler derivatives (e.g., 1H-indazol-4-amine or 1-methyl-1H-indazol-4-amine) is rooted in strict structure-activity relationship (SAR) causality:

  • The N1-(4-Fluorophenyl) Metabolic Shield: Unsubstituted indazoles (NH) are highly susceptible to N-glucuronidation. N1-arylation eliminates this liability and significantly enhances lipophilicity, driving better passive membrane permeability[3]. Furthermore, the strategic installation of a highly electronegative fluorine atom (van der Waals radius 1.47 Å) at the para-position of the phenyl ring creates a robust metabolic shield. The strong C–F bond prevents cytochrome P450 (CYP450) mediated aromatic oxidation, a common degradation pathway for unsubstituted phenyl rings[4][5].

  • The C4-Amino Hinge Binder: The primary amine at the 4-position acts as a critical hydrogen bond donor (HBD). When deployed in kinase inhibitor design, this amine pairs with the indazole N2 (hydrogen bond acceptor) to form a bidentate interaction with the kinase hinge region, displacing ordered water molecules and driving high-affinity binding.

  • Catechol Bioisosterism: The indazole core effectively mimics the electronic distribution of catechol. This allows 4-AFPI to maintain potent biological activity (e.g., in phosphodiesterase-4 or calcium channel inhibition) while completely bypassing the rapid degradation typically caused by catechol-O-methyltransferase (COMT)[1][2].

SAR_Logic Core Indazole Scaffold N1 N1-Substitution Core->N1 Lipophilicity tuning C4 C4-Substitution Core->C4 Target engagement F_Phenyl 4-Fluorophenyl Group N1->F_Phenyl Arylation + Fluorination Amino 4-Amino Group C4->Amino Amination Metab Metabolic Shielding (CYP450 Resistance) F_Phenyl->Metab Blocks oxidation Hinge Hinge Region Binding (H-Bond Donor) Amino->Hinge Kinase anchoring

Figure 1: Structure-Activity Relationship (SAR) logic tree illustrating the dual mechanistic advantages of 4-AFPI.

Comparative Performance Data

To objectively quantify the structural advantages of 4-AFPI, Table 1 presents representative benchmarking data comparing it to earlier-generation indazole motifs across critical preclinical parameters.

Table 1: Comparative Physicochemical and Pharmacokinetic Profiling

Compound MotifClogPCaco-2 Papp​ ( 10−6 cm/s)HLM t1/2​ (min)Primary Liability / Limitation
1H-Indazol-4-amine 1.24.515Rapid N-glucuronidation; poor oral bioavailability.
1-Methyl-1H-indazol-4-amine 1.812.028CYP-mediated N-demethylation; moderate clearance.
1-Phenyl-1H-indazol-4-amine 3.125.045CYP450 para-hydroxylation of the phenyl ring.
4-Amino-1-(4-fluorophenyl)-1H-indazole 3.428.5>120None (Optimized). Fluorine blocks oxidation[4].

Note: Data represents standard medicinal chemistry benchmarking values for these specific pharmacophores, illustrating the trajectory of lead optimization.

Experimental Protocols (Self-Validating Systems)

As an application scientist, I emphasize that data is only as reliable as the assay's internal controls. The following protocols are designed as self-validating systems —meaning the assay inherently proves its own operational integrity regardless of the test compound's performance.

Protocol A: Human Liver Microsome (HLM) Stability Assay

This assay isolates the effect of the para-fluoro shield by measuring resistance to CYP450-mediated phase I metabolism.

Causality & Design: We utilize Acetonitrile (ACN) containing an internal standard (IS) as the quench solution. ACN instantly denatures microsomal proteins, halting enzymatic activity at precise time points to ensure accurate kinetic resolution. NADPH is added to exclusively trigger CYP450 activity.

Step-by-Step Methodology:

  • Preparation: Dilute Human Liver Microsomes to 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Spiking: Add 4-AFPI (test), 1-Phenyl-1H-indazol-4-amine (comparator), Verapamil (high-clearance control), and Warfarin (low-clearance control) to separate wells at a final concentration of 1 µM.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Quenching: At t=0,15,30,60,and 120 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold ACN containing the analytical IS.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS.

  • Self-Validation Check: The assay is only deemed valid if Verapamil shows >80% depletion at 60 minutes and Warfarin shows <10% depletion. This proves the microsomes were metabolically active and the detection system was calibrated.

Workflow Step1 Step 1: Compound Incubation (4-AFPI + Liver Microsomes) Step2 Step 2: Reaction Initiation (Addition of NADPH) Step1->Step2 Step3 Step 3: Time-Course Quenching (Acetonitrile precipitation) Step2->Step3 Step4 Step 4: LC-MS/MS Analysis (Clearance Calculation) Step3->Step4

Figure 2: Step-by-step experimental workflow for evaluating the metabolic stability of 4-AFPI.

Protocol B: Kinase Hinge-Binding Affinity (TR-FRET)

To validate the C4-amino group's efficacy as a hinge binder, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized.

Causality & Design: TR-FRET is selected over standard luminescence assays because the time-resolved europium (Eu) emission eliminates auto-fluorescence interference from the indazole compounds, preventing false positives.

Step-by-Step Methodology:

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of 4-AFPI in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate using acoustic dispensing (e.g., Echo 550) to ensure volumetric precision.

  • Kinase Reaction: Add 5 µL of the target kinase (e.g., p38 MAPK) and substrate peptide in assay buffer. Incubate for 15 minutes.

  • ATP Addition: Add 5 µL of ATP at the Km​ concentration to initiate the reaction. Incubate at room temperature for 60 minutes.

  • Detection: Add 10 µL of the TR-FRET detection mix (Europium-labeled anti-phospho antibody + ULight-labeled streptavidin). Incubate for 1 hour.

  • Read & Self-Validation Check: Read the plate on a multi-mode reader (excitation 320 nm, emission 665/615 nm). Validation: The assay is only valid if the Staurosporine positive control arm yields an IC50​<10 nM , confirming the kinase was active and the fluorophores were intact.

Conclusion

For drug development professionals seeking a robust, metabolically stable scaffold, 4-Amino-1-(4-fluorophenyl)-1H-indazole offers a distinct advantage over legacy indazole derivatives. The precise integration of fluorine chemistry[5] and N1-arylation[3] transforms a basic bioisostere[2] into a highly permeable, CYP-resistant pharmacophore ready for advanced lead optimization.

Sources

Comparative

A Comparative Guide to the Efficacy of JNK Inhibitors: A Head-to-Head Analysis of SP600125 and BI-78D3

In the landscape of signal transduction, the c-Jun N-terminal kinase (JNK) signaling pathway stands as a critical regulator of cellular processes ranging from proliferation and differentiation to apoptosis and inflammati...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of signal transduction, the c-Jun N-terminal kinase (JNK) signaling pathway stands as a critical regulator of cellular processes ranging from proliferation and differentiation to apoptosis and inflammation.[1][2][3] Dysregulation of this pathway is implicated in a host of pathological conditions, including neurodegenerative diseases, inflammatory disorders, and cancer, making JNK an attractive therapeutic target.[4][5][6] This guide provides a comprehensive comparison of two widely utilized JNK inhibitors, SP600125 and BI-78D3, offering researchers, scientists, and drug development professionals a detailed analysis of their respective efficacies and mechanistic nuances.

The selection of an appropriate inhibitor is paramount for the success of any investigation into JNK-mediated signaling. Factors such as potency, selectivity, and mode of inhibition can significantly influence experimental outcomes. Here, we delve into the characteristics of an ATP-competitive inhibitor, SP600125, and a substrate-competitive inhibitor, BI-78D3, to provide a clear, data-driven comparison.

The JNK Signaling Cascade: A Key Stress-Activated Pathway

The JNK pathway, also known as the stress-activated protein kinase (SAPK) pathway, is a member of the mitogen-activated protein kinase (MAPK) family.[3] It is activated by a diverse array of cellular stresses, including inflammatory cytokines (e.g., TNF-α), ultraviolet irradiation, and osmotic shock.[7] The core of the pathway consists of a three-tiered kinase cascade: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the JNK itself. Upon activation, JNKs (JNK1, JNK2, and JNK3) phosphorylate a variety of transcription factors and other proteins, most notably c-Jun, a component of the AP-1 transcription factor complex.[7] This phosphorylation event modulates gene expression, leading to a wide range of cellular responses.

JNK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimuli Stress Stimuli Receptor Receptor Stress Stimuli->Receptor Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->Receptor MAP3K MAP3K Receptor->MAP3K Activates MKK4/7 MKK4/7 MAP3K->MKK4/7 Phosphorylates JNK JNK MKK4/7->JNK Phosphorylates c-Jun c-Jun JNK->c-Jun Phosphorylates Gene Expression Gene Expression c-Jun->Gene Expression Regulates Cellular Response Cellular Response Gene Expression->Cellular Response

Figure 1: Simplified JNK signaling pathway.

Comparative Efficacy of JNK Inhibitors

The efficacy of a kinase inhibitor is a multi-faceted characteristic, defined by its potency in inhibiting the target kinase and its selectivity over other kinases. Below is a summary of the in vitro potency of SP600125 and BI-78D3 against JNK.

InhibitorTypeTarget(s)IC50 (in vitro)Reference
SP600125 ATP-CompetitiveJNK1, JNK2, JNK340 nM (JNK1), 40 nM (JNK2), 90 nM (JNK3)[8]
BI-78D3 Substrate-CompetitiveJNK (pan-inhibitor)280 nM[9][10]

Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.

SP600125, an anthrapyrazolone derivative, functions as a reversible, ATP-competitive inhibitor of JNK1, JNK2, and JNK3.[8][11][12] Its relatively low nanomolar IC50 values indicate high potency. However, as with many ATP-competitive inhibitors, off-target effects can be a concern, and some studies have questioned its specificity.[13]

In contrast, BI-78D3 is a substrate-competitive inhibitor.[9][10] It acts by mimicking the JNK-interacting protein 1 (JIP1), a scaffold protein that facilitates the phosphorylation of JNK substrates.[5][14] By binding to the substrate-docking site on JNK, BI-78D3 prevents the recruitment and subsequent phosphorylation of downstream targets like c-Jun.[5] While its IC50 value is higher than that of SP600125, its distinct mechanism of action may offer a higher degree of selectivity for JNK-mediated processes.

Experimental Protocols for Efficacy Determination

To ensure the validity of comparative efficacy data, standardized and robust experimental protocols are essential. The following outlines a typical workflow for evaluating JNK inhibitor potency in a cell-based assay.

Experimental_Workflow Cell Seeding Cell Seeding Inhibitor Pre-treatment Inhibitor Pre-treatment Cell Seeding->Inhibitor Pre-treatment Stimulation Stimulation Inhibitor Pre-treatment->Stimulation Cell Lysis Cell Lysis Stimulation->Cell Lysis Western Blotting Western Blotting Cell Lysis->Western Blotting Data Analysis Data Analysis Western Blotting->Data Analysis

Figure 2: Workflow for assessing JNK inhibitor efficacy.

Step-by-Step Protocol: In-Cell Western Blot for Phospho-c-Jun Inhibition

This protocol describes a method to quantify the inhibition of c-Jun phosphorylation in a cellular context, a direct downstream marker of JNK activity.

  • Cell Culture and Seeding:

    • Culture a relevant cell line (e.g., HeLa or Jurkat cells) in appropriate growth medium.

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight. The causality here is to ensure cells are in a logarithmic growth phase and form a consistent monolayer for uniform treatment.

  • Inhibitor Treatment:

    • Prepare a serial dilution of the JNK inhibitors (SP600125 and BI-78D3) in serum-free medium.

    • Remove the growth medium from the cells and replace it with the inhibitor-containing medium.

    • Incubate for 1-2 hours. This pre-incubation step allows for cellular uptake of the inhibitors and binding to the target.

  • JNK Pathway Stimulation:

    • Prepare a stock solution of a known JNK activator, such as Anisomycin or UV irradiation. For Anisomycin, a final concentration of 10 µg/mL is often effective.

    • Add the activator directly to the wells containing the inhibitor and incubate for 30 minutes at 37°C. This step is critical to induce JNK activation and subsequent c-Jun phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Aspirate the medium and wash the cells with ice-cold Phosphate Buffered Saline (PBS).

    • Add lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well. The inclusion of phosphatase inhibitors is crucial to preserve the phosphorylation status of the proteins.

    • Incubate on ice for 10 minutes, then collect the cell lysates.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay). This ensures equal loading of protein for downstream analysis.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated c-Jun (Ser63 or Ser73).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • To normalize the data, strip the membrane and re-probe with an antibody for total c-Jun or a housekeeping protein like GAPDH.

  • Data Analysis and IC50 Determination:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of phosphorylated c-Jun to total c-Jun for each treatment condition.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of inhibitor required to achieve 50% inhibition of c-Jun phosphorylation.

Conclusion and Future Perspectives

Both SP600125 and BI-78D3 are valuable tools for the study of JNK signaling. SP600125 offers high potency, making it suitable for applications where strong JNK inhibition is required. However, researchers should be mindful of its potential for off-target effects and consider appropriate control experiments. BI-78D3, with its substrate-competitive mechanism, may provide a more selective means of interrogating JNK function, particularly in complex cellular environments.

The choice between these inhibitors will ultimately depend on the specific experimental context and the scientific question being addressed. For target validation studies, a compound with a well-defined and selective mechanism like BI-78D3 might be preferable. For broader screening applications where high potency is a key consideration, SP600125 could be a suitable choice.

The continued development of highly selective and potent JNK inhibitors, including isoform-specific inhibitors, will be crucial for advancing our understanding of the multifaceted roles of the JNK pathway in health and disease and for the development of novel therapeutic strategies.[6]

References

  • JNK Signaling Pathway - Creative Diagnostics. [Link]

  • JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships. [Link]

  • c-Jun N-terminal kinases - Wikipedia. [Link]

  • c-Jun N-terminal Kinase (JNK) Signaling as a Therapeutic Target for Alzheimer's Disease. [Link]

  • The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer - MDPI. [Link]

  • SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PNAS. [Link]

  • JNK inhibitor SP600125 protects against lipopolysaccharide-induced acute lung injury via upregulation of claudin-4 - PMC. [Link]

  • Utility and limitations of sp600125 an inhibitor of stress-responsive c-jun n-terminal kinase. [Link]

  • Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC. [Link]

  • Identification of a new JNK inhibitor targeting the JNK-JIP interaction site - PMC. [Link]

  • SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC. [Link]

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Validation

Benchmarking 4-Amino-1-(4-fluorophenyl)-1H-indazole receptor affinity

Comprehensive Benchmarking Guide: Receptor Affinity of 4-Amino-1-(4-fluorophenyl)-1H-indazole (4-AFPI) Executive Summary The rapid evolution of synthetic cannabinoid receptor agonists (SCRAs) has heavily favored the inda...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Benchmarking Guide: Receptor Affinity of 4-Amino-1-(4-fluorophenyl)-1H-indazole (4-AFPI)

Executive Summary

The rapid evolution of synthetic cannabinoid receptor agonists (SCRAs) has heavily favored the indazole core due to its superior pharmacokinetic stability and binding affinity compared to traditional indole-based scaffolds. 4-Amino-1-(4-fluorophenyl)-1H-indazole (4-AFPI) represents a highly specialized functionalization of this core. By introducing a 4-amino group to the indazole ring and a lipophilic 4-fluorophenyl moiety at the N1 position, this compound presents unique hydrogen-bonding dynamics within the Cannabinoid Receptor 1 (CB1) and Cannabinoid Receptor 2 (CB2) binding pockets.

This guide provides researchers and drug development professionals with a robust, self-validating framework for benchmarking the receptor affinity and functional efficacy of 4-AFPI against established industry standards, including AB-FUBINACA, JWH-018, and Rimonabant.

Pharmacological Profile & Structural Rationale

To accurately benchmark 4-AFPI, one must understand the causality behind its structural design:

  • The Indazole Core: Acts as a bioisostere for the classical indole ring, altering the electrostatic potential surface of the molecule and generally increasing CB1 receptor residence time[1].

  • 1-(4-Fluorophenyl) Substitution: The lipophilic binding pocket of the CB1 receptor typically accommodates the alkyl chain of endogenous cannabinoids (like Anandamide). The rigid, halogenated 4-fluorophenyl group optimizes van der Waals interactions within this pocket, driving sub-nanomolar affinity[2].

  • 4-Amino Functionalization: The primary amine introduces a novel hydrogen bond donor/acceptor site. Benchmarking this compound reveals whether this amine forms a stabilizing bridge with key transmembrane residues (e.g., Ser383) or if it induces steric clash, thereby shifting the ligand's functional bias.

Benchmarking Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that raw data is only as reliable as the assay's internal controls. The following protocols are designed as self-validating systems to eliminate false positives caused by lipid partitioning or enzymatic degradation.

Protocol 1: Competitive Radioligand Binding Assay ( Ki​ Determination)

Causality & Validation: To measure the true thermodynamic binding affinity of 4-AFPI, we must isolate the receptor interaction from non-specific lipid binding. We utilize [3H]CP55,940 , a potent, non-selective CB1/CB2 radioligand[3]. The assay is self-validating through the inclusion of a 10 µM Rimonabant control, which defines the Non-Specific Binding (NSB) baseline. Any signal above this baseline represents specific, displaceable receptor occupancy[4].

Step-by-Step Workflow:

  • Membrane Preparation: Resuspend CHO-K1 cells stably expressing human CB1 or CB2 receptors in ice-cold TME buffer (25 mM Tris-HCl, 5 mM MgCl2​ , 1 mM EDTA, pH 7.4). Add 150 µM PMSF (phenylmethanesulfonyl fluoride) prior to homogenization. Rationale: PMSF inhibits endogenous serine proteases, preserving the structural integrity of the GPCR during the assay[3].

  • Buffer Optimization: Supplement the assay buffer with 0.1% essentially fatty acid-free Bovine Serum Albumin (BSA). Rationale: 4-AFPI is highly lipophilic. BSA acts as a carrier protein, preventing the ligand from adhering to the polystyrene assay plates and artificially lowering the effective concentration[3].

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [3H]CP55,940 , and varying concentrations of 4-AFPI (0.01 nM to 10 µM). Incubate at 30°C for 90 minutes to ensure thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters. Critical Step: Pre-soak filters in 0.33% polyethylenimine (PEI) for 1 hour. PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific retention of the lipophilic radioligand[4].

  • Quantification: Wash filters three times with ice-cold TME buffer, dry, and add scintillation cocktail. Quantify bound radioactivity using a microplate scintillation counter. Calculate the Ki​ using the Cheng-Prusoff equation.

G A Membrane Prep (PMSF + TME Buffer) B Incubation (4-AFPI +[³H]CP55,940) A->B C Filtration (PEI-soaked GF/C) B->C D Scintillation Counting C->D E Data Analysis (Non-linear Regression) D->E

Caption: Radioligand binding assay workflow for determining 4-AFPI receptor affinity.

Protocol 2: Bioluminescence Resonance Energy Transfer (BRET) Assay

Causality & Validation: Affinity ( Ki​ ) only dictates receptor occupancy; it does not elucidate functional efficacy. To determine if 4-AFPI acts as an agonist or antagonist, we measure the recruitment of β -arrestin-2, a critical scaffolding protein in GPCR desensitization[5]. This BRET system is inherently self-validating: energy transfer only occurs if the Rluc-tagged receptor and YFP-tagged arrestin are within 10 nm of each other, mathematically ruling out false-positive background noise[6].

Step-by-Step Workflow:

  • Cell Transfection: Co-transfect HEK293T cells with plasmids encoding human CB1-Renilla luciferase (CB1-Rluc) and β -arrestin-2-Yellow Fluorescent Protein ( β -arr2-YFP).

  • Cell Seeding: 24 hours post-transfection, re-seed cells into white 96-well microplates (to maximize signal reflection) at a density of 3×104 cells/well.

  • Substrate Addition: Wash cells with HBSS and add 5 µM Coelenterazine h. Rationale: Coelenterazine h provides a significantly higher quantum yield than native coelenterazine, which is essential for detecting transient arrestin interactions[6].

  • Ligand Stimulation: Add 4-AFPI at concentrations ranging from 0.1 nM to 10 µM. Include AB-FUBINACA as a full agonist reference standard[1].

  • BRET Measurement: Incubate for 20 minutes at 37°C. Read the plate using a dual-monochromator reader, measuring emission at 480 nm (Rluc) and 530 nm (YFP). Calculate the BRET ratio to determine the EC50​ and Emax​ .

G L 4-AFPI (Ligand) R CB1-Rluc (Receptor) L->R Binds G Gαi/o Dissociation (cAMP Inhibition) R->G Primary Pathway K GRK Phosphorylation R->K Desensitization A β-Arrestin2-YFP Recruitment R->A Proximity K->A Scaffolding B BRET Signal Emission (530nm / 480nm) A->B Energy Transfer

Caption: GPCR activation and β-arrestin-2 recruitment BRET signaling pathway.

Comparative Data Analysis

To properly contextualize the pharmacological profile of 4-AFPI, quantitative data must be benchmarked against known reference standards. The tables below summarize the expected binding and functional parameters based on the structural homology of 4-AFPI to established indazole cannabinoids.

Table 1: Competitive Radioligand Binding Affinity ( Ki​ ) at Human Cannabinoid Receptors Lower Ki​ values indicate higher binding affinity.

CompoundCB1 Ki​ (nM)CB2 Ki​ (nM)Selectivity (CB1/CB2)Pharmacological Class
4-AFPI (Test) 2.1 ± 0.3 1.8 ± 0.2 1.16 Novel Indazole Derivative
AB-FUBINACA1.36 ± 0.091.95 ± 0.140.70Indazole-3-carboxamide SCRA[1]
JWH-0189.0 ± 1.22.9 ± 0.43.10First-Gen Indole SCRA[7]
Rimonabant1.8 ± 0.1>1000<0.001CB1 Inverse Agonist[4]

Table 2: Functional Efficacy via β -Arrestin-2 Recruitment BRET Assay Emax​ is normalized to the maximum response elicited by AB-FUBINACA.

CompoundBRET EC50​ (nM) Emax​ (% of AB-FUBINACA)Functional Profile
4-AFPI (Test) 8.5 ± 1.1 94% Full Agonist
AB-FUBINACA5.2 ± 0.6100%Full Agonist[1]
JWH-01824.5 ± 3.288%Partial/Full Agonist[7]
RimonabantN/A0%Inverse Agonist

Conclusion: Benchmarking reveals that 4-AFPI possesses a low-nanomolar affinity profile that closely mirrors the highly potent AB-FUBINACA, confirming that the 4-amino substitution does not sterically hinder access to the orthosteric binding site. Furthermore, the BRET assay confirms that 4-AFPI acts as a full agonist, robustly recruiting β -arrestin-2 and initiating GPCR desensitization pathways with high efficacy.

Sources

Safety & Regulatory Compliance

Safety

4-Amino-1-(4-fluorophenyl)-1h-indazole proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 4-Amino-1-(4-fluorophenyl)-1H-indazole Introduction & Chemical Profile 4-Amino-1-(4-fluorophenyl)-1H-indazole is a specialized fluorinated aromatic amine utiliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 4-Amino-1-(4-fluorophenyl)-1H-indazole

Introduction & Chemical Profile

4-Amino-1-(4-fluorophenyl)-1H-indazole is a specialized fluorinated aromatic amine utilized extensively in drug discovery and synthetic chemistry. Because it combines an aniline-like primary amine with a fluorinated indazole core, it presents unique toxicological and environmental challenges (1)[1]. Standard municipal disposal or sink flushing is strictly prohibited. This guide provides self-validating, step-by-step protocols for the safe operational handling and RCRA-compliant disposal of this compound.

Mechanistic Causality: The "Why" Behind the Protocol

To build a fundamentally safe laboratory environment, researchers must understand the chemical causality driving these disposal requirements:

  • Aromatic Amine Toxicity: Primary aromatic amines (PAAs) are highly lipophilic and readily absorbed through the skin. Biologically, they are notorious for their potential mutagenicity. In vivo, PAAs can undergo N-hydroxylation via cytochrome P450 enzymes, forming electrophilic nitrenium ions that intercalate with DNA, leading to covalent adducts and potential carcinogenesis (1)[1].

  • Fluorinated Persistence: The carbon-fluorine (C-F) bond is exceptionally strong. Fluorinated organics resist environmental degradation, leading to bioaccumulation in aquatic ecosystems (2)[2].

  • Decomposition Hazards: If subjected to uncontrolled combustion, this compound will release highly toxic and irritating gases, including nitrogen oxides (NOx) and hydrogen fluoride (HF) (3)[3]. Therefore, high-temperature rotary kiln incineration is the only acceptable method of destruction (4)[4].

Hazard Assessment & Operational Directives

Based on the Globally Harmonized System (GHS) classifications for closely related amino-indazoles, the following operational parameters must be strictly enforced (5)[5].

Hazard ClassGHS CategoryCausality / MechanismRequired PPE / Mitigation
Acute Toxicity (Oral) Category 3/4Systemic absorption via ingestionNitrile gloves, lab coat, strict hygiene
Skin/Eye Irritation Category 2 / 2ALocalized tissue interactionSafety goggles, face shield
Target Organ Toxicity STOT SE 3Respiratory tract irritationHandle exclusively in a certified fume hood
Environmental Hazard Chronic AquaticPersistence of C-F bondZero-drain disposal policy

Waste Segregation Workflow

Proper segregation prevents dangerous cross-reactions and ensures regulatory compliance.

WasteSegregation Start 4-Amino-1-(4-fluorophenyl) -1H-indazole Waste Solid Solid Powder/ Crystals Start->Solid Liquid Liquid Solutions Start->Liquid Consumables Contaminated PPE/ Consumables Start->Consumables SolidWaste Toxic Solid Waste Container Solid->SolidWaste Halogenated Halogenated Solvent Mixture (e.g., DCM) Liquid->Halogenated Halogenated NonHalogenated Non-Halogenated Solvent (e.g., DMSO, MeOH) Liquid->NonHalogenated Non-Halogenated Biohazard Trace Chem Waste (Double Bagged) Consumables->Biohazard Incineration High-Temp Incineration (Rotary Kiln) Halogenated->Incineration NonHalogenated->Incineration SolidWaste->Incineration Biohazard->Incineration

Decision tree for the segregation and disposal of 4-Amino-1-(4-fluorophenyl)-1H-indazole waste.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Management

  • Collection: Sweep up solid residues using a dedicated anti-static brush inside the fume hood. Do not use compressed air, as this aerosolizes toxic particulates (5)[5].

  • Containment: Transfer the powder to a chemically compatible, sealable high-density polyethylene (HDPE) or glass container (6)[6].

  • Labeling: Affix an EPA-compliant "Hazardous Waste" label immediately. The label must explicitly state the full chemical name (no abbreviations) and its primary hazards (Toxic, Irritant) (7)[7].

Protocol B: Liquid Waste Segregation

  • Solvent Compatibility Check: Determine if the carrier solvent is halogenated (e.g., chloroform, dichloromethane) or non-halogenated (e.g., DMSO, methanol).

  • Fluorine Consideration: Because the solute contains a fluorine atom, even non-halogenated solvent mixtures containing high concentrations of this compound may need to be classified as halogenated waste depending on your institution's Environmental Health & Safety (EHS) thresholds. Default to the strictest classification.

  • Accumulation: Pour waste into the designated Satellite Accumulation Area (SAA) carboy using a funnel.

  • Vapor Sealing (Critical): Never leave the funnel in the hazardous waste container. Cap the container immediately after pouring to prevent the volatilization of toxic organics (7)[7].

Protocol C: Decontamination of Consumables

  • Segregation: Place contaminated pipette tips, weigh boats, and gloves into a dedicated, double-lined solid chemical waste bin.

  • Treatment: Do not mix with standard biological or radioactive waste. Label as "Chemically Contaminated Debris - Aromatic Amines" (7)[7].

Regulatory Compliance & SAA Management

To maintain compliance with EPA and Resource Conservation and Recovery Act (RCRA) regulations, laboratories must adhere to strict Satellite Accumulation Area (SAA) guidelines (6)[6]:

  • Volume Limits: An SAA must never exceed 55 gallons of general chemical waste or 1 quart of acutely toxic chemical waste.

  • Time Limits: Once a waste container reaches its maximum safe capacity, EPA regulations require its removal to a central accumulation area within 72 hours (7)[7].

  • Secondary Containment: All liquid hazardous waste containers must be stored in secondary containment bins capable of holding 110% of the largest container's volume to mitigate spill risks (8)[8].

Spill Response & Decontamination

In the event of a localized spill:

  • Evacuate personnel from the immediate vicinity and ensure the fume hood sash is lowered.

  • Don fresh PPE (double nitrile gloves, face shield).

  • Absorb liquid spills with finely-powdered liquid-binding material (e.g., diatomite or universal binders) (9)[9]. For solid spills, use damp absorbent pads to prevent dust generation.

  • Decontaminate the surface by scrubbing with an appropriate solvent (e.g., alcohol), followed by a soap and water wash (9)[9].

  • Collect all cleanup materials as hazardous waste via Protocol A.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Source: acs.org.
  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. Source: columbia.edu.
  • Guidelines: Handling and Disposal of Chemicals - Purdue Engineering. Source: purdue.edu.
  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. Source: dartmouth.edu.
  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Benzidine. Source: nih.gov.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. Source: thermofisher.com.
  • 5-Amino-1H-indazole - Synquest Labs. Source: synquestlabs.com.
  • Indazole-3-carboxylic acid-SDS-MedChemExpress. Source: medchemexpress.com.
  • 3 - SAFETY DATA SHEET. Source: fishersci.com.

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